molecular formula C8H10FNO2S B7868622 5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE

5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE

Cat. No.: B7868622
M. Wt: 203.24 g/mol
InChI Key: REIWQEZGHVFQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-N,2-dimethyl-benzenesulfonamide (CAS 870562-34-8) is a fluorinated benzenesulfonamide derivative with the molecular formula C8H10FNO2S and a molecular weight of 203.23 g/mol . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Fluorinated sulfonamides represent a significant class of compounds in scientific research. Recent studies on a structurally similar molecule, 5-fluoro-2-(methylamino)benzenesulfonamide, have demonstrated its promising application as an efficient organic catalyst for hydrazine electrooxidation, showing high current density and stability in alkaline environments . This suggests potential utility for related compounds like 5-Fluoro-N,2-dimethyl-benzenesulfonamide in energy research, particularly in the development of metal-free electrocatalysts for fuel cells . More broadly, benzenesulfonamide derivatives are extensively investigated in medicinal chemistry for their anti-proliferative activity against various human cancer cell lines and their role as carbonic anhydrase inhibitors . Researchers value the structural features of this compound, including the fluorine atom which can enhance electronic stability and oxidative resistance, for further synthesis and development of novel molecules with tailored properties for catalytic, pharmaceutical, and material science applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIWQEZGHVFQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Characterization and Synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 5-Fluoro-N,2-dimethylbenzenesulfonamide (CAS 870562-34-8 ), a specialized sulfonamide intermediate used in medicinal chemistry. As drug discovery increasingly targets complex protein-ligand interactions, the precise characterization of fluorinated scaffolds becomes critical for structure-activity relationship (SAR) studies.

This document serves as an authoritative reference for the compound's physicochemical properties, synthetic pathways, and analytical validation protocols. It is designed to support researchers in optimizing lead compounds where metabolic stability and lipophilicity are key parameters.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Core Metrics

The precise molecular weight and formula are derived from the atomic composition of the sulfonamide core modified by fluoro- and methyl- substituents.

PropertyValueDerivation / Notes
CAS Registry Number 870562-34-8 Unique identifier for the N-methyl, 2-methyl, 5-fluoro isomer.
IUPAC Name 5-fluoro-N,2-dimethylbenzenesulfonamideDefines substitution pattern: Methyl at C2, Fluoro at C5, Methyl on Nitrogen.
Molecular Formula C₈H₁₀FNO₂S Verified via atomic summation (see below).
Molecular Weight 203.24 g/mol Calculated using standard atomic weights (C: 12.011, H: 1.008, F: 18.998, N: 14.007, O: 15.999, S: 32.06).[1]
Monoisotopic Mass 203.0416 Da Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Polar Surface Area ~46 ŲEstimated based on the sulfonamide group (-SO₂NH-).
LogP (Predicted) ~1.5 - 1.8Indicates moderate lipophilicity, suitable for membrane permeability.
Structural Analysis

The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The regiochemistry is critical:

  • Position 1: Sulfonamide group (-SO₂NHMe).

  • Position 2: Methyl group (-CH₃), providing steric bulk ortho to the sulfonamide.

  • Position 5: Fluorine atom (-F), enhancing metabolic stability and modulating pKa.

Formula Derivation:

  • Benzene Core: C₆H₆ → Substituted at 3 positions (-3H) = C₆H₃

  • Sulfonamide Linker: -SO₂-

  • N-Methyl Amine: -NH(CH₃) = NC H₄

  • 2-Methyl Group: -CH₃ = C H₃

  • 5-Fluoro Group: -F

  • Summation: C₆+₁+₁ H₃+₄+₃ F₁ N₁ O₂ S₁ = C₈H₁₀FNO₂S

Synthetic Pathway & Methodology

The synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide is typically achieved via nucleophilic substitution of a sulfonyl chloride precursor with methylamine. This protocol prioritizes yield and purity, minimizing the formation of disulfonimides.

Reaction Scheme

The precursor, 5-Fluoro-2-methylbenzenesulfonyl chloride (CAS 445-05-6) , is reacted with methylamine under basic conditions to neutralize the generated HCl.

Synthesispathway Precursor 5-Fluoro-2-methylbenzenesulfonyl chloride (CAS 445-05-6) MW: 208.64 Intermediate Transition State (Tetrahedral Intermediate) Precursor->Intermediate Nucleophilic Attack Reagent Methylamine (CH3NH2) (2.0 - 3.0 eq) Reagent->Intermediate Product 5-Fluoro-N,2-dimethylbenzenesulfonamide (CAS 870562-34-8) MW: 203.24 Intermediate->Product Elimination of Cl- Byproduct HCl (captured by Base) Intermediate->Byproduct

Figure 1: Synthetic route for 5-Fluoro-N,2-dimethylbenzenesulfonamide via sulfonyl chloride amination.

Experimental Protocol (Bench-Scale)

Objective: Synthesize 1.0 g of target compound.

  • Preparation: In a 50 mL round-bottom flask, dissolve 5-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq, ~4.8 mmol) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

  • Amine Addition: Add Triethylamine (1.5 eq) as a proton scavenger. Subsequently, add Methylamine (2.0 M in THF, 1.2 eq) dropwise over 10 minutes.

    • Note: Excess methylamine can also serve as the base, but using Et₃N is more atom-economical for the expensive amine reagent.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Work-up:

    • Quench with 1M HCl (10 mL) to remove excess amine/salts.

    • Extract with DCM (2 x 15 mL).

    • Wash organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) if necessary.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

  • δ 2.30-2.40 ppm (s, 3H): Aryl-Methyl group (Ar-CH₃). The shift is characteristic of a methyl group ortho to a sulfonyl moiety.

  • δ 2.50-2.65 ppm (d, 3H, J ≈ 5 Hz): N-Methyl group (NH-CH₃). The doublet arises from coupling with the NH proton.

  • δ 4.50-5.00 ppm (q/br s, 1H): Sulfonamide NH proton. Broadens or disappears with D₂O exchange.

  • δ 7.10-7.70 ppm (m, 3H): Aromatic protons. The coupling pattern will show splitting due to the Fluorine atom (¹H-¹⁹F coupling).

¹⁹F NMR:

  • δ -110 to -120 ppm: Single signal corresponding to the aromatic fluorine at position 5.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]⁺ = 204.24 m/z .

  • Fragment Ions: Loss of -SO₂NHMe or -NHMe fragments may be observed at higher collision energies.

Pharmaceutical Relevance & Applications

This molecule serves as a versatile fragment in drug discovery, particularly for:

  • Bioisosterism: The sulfonamide group acts as a stable bioisostere for carboxylic acids or amides, improving metabolic stability.

  • Lipophilicity Modulation: The addition of the Fluorine atom (C5) and Methyl groups modulates the LogP, enhancing blood-brain barrier (BBB) penetration or membrane permeability compared to the unsubstituted parent.

  • Scaffold Utility: It is a key intermediate for synthesizing inhibitors of enzymes such as Carbonic Anhydrase (CA) or Cyclooxygenase-2 (COX-2) , where the sulfonamide moiety binds to the active site zinc or arginine residues.

DrugDiscovery cluster_apps Therapeutic Applications cluster_props ADME Optimization Target 5-Fluoro-N,2-dimethylbenzenesulfonamide (Scaffold) App1 Carbonic Anhydrase Inhibitors Target->App1 App2 COX-2 Inhibitors Target->App2 App3 Antiviral Agents (e.g., HIV Integrase) Target->App3 Prop1 Metabolic Stability (C-F bond blocks oxidation) Target->Prop1 Prop2 Lipophilicity Tuning (Methyl/Fluoro effects) Target->Prop2

Figure 2: Application of the sulfonamide scaffold in therapeutic development and ADME optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 799301, 4-fluoro-N,N-dimethylbenzenesulfonamide (Isomer Reference). Retrieved from [Link]

  • ChemSRC (2025). 5-Fluoro-N,2-dimethylbenzenesulfonamide (CAS 870562-34-8) Physicochemical Properties. Retrieved from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).[2] Open Access Pub. Retrieved from [Link]

  • Oakwood Chemical (2025). Safety Data Sheet: 5-Fluoro-2-methylbenzenesulfonyl chloride. Retrieved from [Link][3]

Sources

A Technical Guide to the Physicochemical Characterization of 5-Fluoro-N,2-dimethylbenzenesulfonamide: Focus on Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Scientific Imperative: Why Melting and Boiling Points are Critical in Drug Discovery

In the landscape of drug development and chemical research, the melting and boiling points of a compound are fundamental physical constants that serve as critical indicators of purity, identity, and stability.[1][2][3] For a novel compound such as 5-Fluoro-N,2-dimethylbenzenesulfonamide, a sulfonamide derivative of interest, these parameters provide the initial data points for its comprehensive characterization.

Purity Assessment: A sharp and well-defined melting point range is a hallmark of a pure crystalline solid.[2] The presence of impurities typically leads to a depression and broadening of the melting range, a phenomenon that can be leveraged for quality control throughout the synthesis and purification process.[2][4]

Compound Identification: Every pure compound possesses a unique melting and boiling point under a given pressure. These values, therefore, serve as crucial data for identification and for distinguishing between different isomers or polymorphs.

Informing Downstream Processes: Knowledge of a compound's thermal properties is essential for designing and optimizing downstream applications, including formulation, storage, and dosage form development. For instance, the melting point is a key parameter in solubility and dissolution rate studies, which are critical for predicting a drug's bioavailability.[5]

Theoretical Framework: Understanding the Molecular Basis of Phase Transitions

The melting and boiling points of an organic molecule like 5-Fluoro-N,2-dimethylbenzenesulfonamide are dictated by the strength of the intermolecular forces holding its molecules together.[6][7][8] To transition from a solid to a liquid (melting) or from a liquid to a gas (boiling), sufficient energy, typically in the form of heat, must be supplied to overcome these forces.[9]

The primary intermolecular forces at play include:

  • London Dispersion Forces: These are temporary attractive forces that arise from the random movement of electrons and are present in all molecules. Their strength increases with the size and surface area of the molecule.[7][10]

  • Dipole-Dipole Interactions: Polar molecules with permanent partial positive and negative charges align themselves to maximize electrostatic attraction. The presence of electronegative atoms like fluorine, oxygen, and nitrogen in 5-Fluoro-N,2-dimethylbenzenesulfonamide suggests the presence of significant dipole-dipole interactions.

  • Hydrogen Bonding: While the N-methyl group in 5-Fluoro-N,2-dimethylbenzenesulfonamide precludes the strong hydrogen bonding seen in primary or secondary sulfonamides, the potential for weaker C-H---O or C-H---F interactions exists.

The molecular structure also plays a crucial role. Increased molecular weight generally leads to higher melting and boiling points due to stronger London dispersion forces.[6][7] Molecular symmetry can significantly impact the melting point; highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in a higher melting point.[8][10]

Physicochemical Data for 5-Fluoro-N,2-dimethylbenzenesulfonamide and Related Compounds

As of the date of this publication, specific, experimentally determined melting and boiling point data for 5-Fluoro-N,2-dimethylbenzenesulfonamide (CAS Number: 870562-34-8) are not available in surveyed chemical databases. However, data for structurally similar compounds can provide valuable context and estimation benchmarks.

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)
5-Fluoro-N,2-dimethylbenzenesulfonamide 870562-34-8No data availableNo data available
5-Fluoro-2-methylbenzenesulfonamide2339-57-3155-158No data available[11]
5-Chloro-2-fluorobenzenesulfonamide351003-57-1126-130No data available[12]
3-Chloro-5-fluoro-2-methylbenzenesulfonamide306937-31-5118366.6 at 760 mmHg

Note: The absence of experimental data for the target compound underscores the importance of the experimental protocols detailed in the following section.

Experimental Protocols for Accurate Determination

The following are detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of a compound such as 5-Fluoro-N,2-dimethylbenzenesulfonamide.

Melting Point Determination: The Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.[4][13]

Principle: A small, powdered sample of the compound is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded.[13]

Methodology:

  • Sample Preparation: Ensure the sample is pure and completely dry. Grind the crystalline sample into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[4]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, a rapid initial heating can be performed to get a rough estimate.[14]

    • For an accurate measurement, heat the sample rapidly to about 20°C below the expected melting point.[14]

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[14]

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_output Result Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Load1 Collect Sample Prep2->Load1 Load2 Pack Sample (2-3 mm) Load1->Load2 Measure1 Insert into Apparatus Load2->Measure1 Measure2 Heat Rapidly (Initial) Measure1->Measure2 Measure3 Heat Slowly (1-2°C/min) Measure2->Measure3 Measure4 Observe & Record Range Measure3->Measure4 Result Melting Point Range Measure4->Result

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination: Microscale Capillary Method

For determining the boiling point of a small quantity of liquid, the microscale capillary method is efficient and accurate.[15]

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air in the capillary is replaced by the vapor of the substance. The boiling point is the temperature at which the vapor pressure inside the capillary equals the atmospheric pressure, observed as a continuous stream of bubbles.[16]

Methodology:

  • Apparatus Setup: Place a few milliliters of the liquid into a small test tube. Attach the test tube to a thermometer.

  • Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid in the test tube.

  • Heating: Immerse the test tube and thermometer assembly into a heating bath (e.g., a paraffin bath).[17]

  • Observation: Heat the bath gradually. A slow stream of bubbles will emerge from the inverted capillary as the dissolved and trapped air expands and escapes.

  • Data Recording: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point. Record this temperature.[15][16]

  • Confirmation: Remove the heat source and note the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. This should be very close to the boiling point temperature recorded during heating.

Diagram: Logic of Boiling Point Determination

BoilingPointLogic Start Heat Liquid VaporPressure Vapor Pressure Increases Start->VaporPressure Condition Vapor Pressure = Atmospheric Pressure? VaporPressure->Condition Condition->VaporPressure No Bubbles Rapid, Continuous Bubbling Condition->Bubbles Yes Record Record Temperature (Boiling Point) Bubbles->Record

Caption: Logical sequence for identifying the boiling point of a liquid.

Conclusion and Future Directions

The determination of the melting and boiling points of 5-Fluoro-N,2-dimethylbenzenesulfonamide is a critical first step in its comprehensive physicochemical profiling. While direct experimental data is currently lacking, the established methodologies of capillary melting point determination and microscale boiling point determination provide robust frameworks for obtaining these crucial values. Accurate measurement of these properties will not only confirm the identity and purity of synthesized batches but also provide foundational data for subsequent research and development activities. It is strongly recommended that researchers working with this compound perform these fundamental characterizations to ensure the integrity and reproducibility of their scientific findings.

References

  • Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved February 16, 2026, from [Link]

  • Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 30). Retrieved February 16, 2026, from [Link]

  • Understanding Melting and Boiling Points of Organic Compounds - Chemistry - HSCprep. (2025, March 4). Retrieved February 16, 2026, from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved February 16, 2026, from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved February 16, 2026, from [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved February 16, 2026, from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved February 16, 2026, from [Link]

  • BOILING POINT DETERMINATION. (n.d.). Retrieved February 16, 2026, from [Link]

  • Melting point determination. (n.d.). Retrieved February 16, 2026, from [Link]

  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination | PDF. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 16, 2026, from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved February 16, 2026, from [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Wisdomlib. (2025, July 31). Melting point determination: Significance and symbolism. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved February 16, 2026, from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved February 16, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 16, 2026, from [Link]

  • PubMed. (2009, May 21). An interesting relationship between drug absorption and melting point. Retrieved February 16, 2026, from [Link]

  • ChemWhat. (n.d.). 5-CHLORO-2-FLUOROBENZENESULFONAMIDE CAS#: 351003-57-1. Retrieved February 16, 2026, from [Link]

Sources

Methodological & Application

synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide from sulfonyl chlorides

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide (CAS 2339-57-3) from 5-fluoro-2-methylbenzenesulfonyl chloride . Sulfonamides are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for amides or as transition-state inhibitors. This guide prioritizes the anhydrous nucleophilic substitution method (Method A) due to its superior yield and purity profiles compared to biphasic Schotten-Baumann conditions. We address common pitfalls—such as sulfonyl chloride hydrolysis and bis-sulfonamide formation—and provide a self-validating characterization workflow.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the formation of a sulfonamide bond (

Key Strategic Considerations:

  • Electrophile: 5-Fluoro-2-methylbenzenesulfonyl chloride (CAS 445-05-6).[1][2][3] The ortho-methyl group provides slight steric protection, reducing the rate of hydrolysis relative to unhindered benzenesulfonyl chlorides.

  • Nucleophile: Methylamine. Available as a gas, aqueous solution, or solution in THF/Ethanol. We utilize 2.0 M Methylamine in THF to maintain anhydrous conditions, simplifying workup and maximizing yield.

  • Base Scavenger: The reaction generates HCl.[4] An auxiliary base (Triethylamine or Diisopropylethylamine) is employed to neutralize the acid, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

Reaction Scheme

ReactionSchemeSM15-Fluoro-2-methylbenzenesulfonyl chlorideProduct5-Fluoro-N,2-dimethylbenzenesulfonamideSM1->Product DCM, 0°C to RT >90% YieldByproductTEA·HCl(Salt)SM1->ByproductSM2Methylamine(2.0 M in THF)SM2->Product DCM, 0°C to RT >90% YieldSM2->ByproductBaseTriethylamine(Base)Base->Product DCM, 0°C to RT >90% YieldBase->Byproduct

Figure 1: Reaction scheme for the synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.Role
5-Fluoro-2-methylbenzenesulfonyl chloride 445-05-6208.641.0Electrophile
Methylamine (2.0 M in THF) 74-89-531.061.2 - 1.5Nucleophile
Triethylamine (TEA) 121-44-8101.191.5 - 2.0Acid Scavenger
Dichloromethane (DCM) 75-09-284.93SolventReaction Medium
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel or syringe pump (for controlled amine addition).

  • Ice-water bath.

  • Rotary evaporator.

  • Vacuum filtration setup (for recrystallization).

Experimental Protocol (Method A: Anhydrous)

Step 1: Preparation of Electrophile Solution
  • In a clean, dry round-bottom flask, dissolve 5-Fluoro-2-methylbenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

    • Note: If the starting material is solid (MP ~123°C) or viscous oil, ensure complete dissolution before proceeding.

  • Add Triethylamine (1.5 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice-water bath.

    • Why: Cooling controls the exotherm of the sulfonamide formation and minimizes side reactions (e.g., hydrolysis if trace moisture is present).

Step 2: Nucleophilic Addition
  • Slowly add Methylamine (2.0 M in THF) (1.2 equiv) dropwise over 15–20 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately. This confirms the reaction is proceeding.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Stir at RT for 2–4 hours .

Step 3: Reaction Monitoring (Self-Validation)
  • TLC System: 30% Ethyl Acetate in Hexanes.

  • Visualization: UV light (254 nm).

  • Criteria: Disappearance of the sulfonyl chloride spot (usually higher R_f) and appearance of the sulfonamide spot (lower R_f due to H-bonding capability).

Step 4: Workup & Isolation
  • Quench: Dilute the reaction mixture with DCM.

  • Acid Wash: Wash the organic layer with 1.0 M HCl (2x).

    • Mechanism:[5][6] This converts excess TEA and unreacted Methylamine into water-soluble salts, removing them from the organic phase.

  • Base Wash: Wash with saturated NaHCO₃ (1x) to remove any residual acidity.

  • Brine Wash: Wash with saturated NaCl solution (1x).

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude solid.

Step 5: Purification
  • Recrystallization: The crude product is typically a solid (MP ~155-158°C). Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to achieve >98% purity.

  • Yield Expectation: 85–95%.

Process Visualization

Synthesis Workflow

WorkflowstartStart:Dissolve Sulfonyl Chloridein DCMadd_baseAdd Triethylamine (1.5 eq)Cool to 0°Cstart->add_baseadd_amineAdd Methylamine (THF)Dropwiseadd_base->add_aminereactStir at RT(2-4 Hours)add_amine->reactcheckTLC Check:SM Consumed?react->checkcheck->reactNo (Wait)wash_acidWash with 1M HCl(Removes Amines)check->wash_acidYeswash_baseWash with NaHCO3(Neutralize)wash_acid->wash_basedryDry (MgSO4) & Concentratewash_base->drypurifyRecrystallize(EtOH/Water)dry->purifyendFinal Product:5-Fluoro-N,2-dimethylbenzenesulfonamidepurify->end

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization Data (Expected)

To validate the identity of the synthesized compound, compare analytical data against these expected values.

TechniqueParameterExpected Signal/ValueInterpretation
Physical AppearanceWhite to off-white solidCrystalline sulfonamide
Physical Melting Point155 – 158 °C Consistent with lit.[7] values [1]
1H NMR

2.4-2.6 ppm
Singlet (3H)Aryl-CH₃ (C2 position)
1H NMR

2.6-2.7 ppm
Doublet (3H)N-CH₃ (Couples to NH)
1H NMR

4.5-5.0 ppm
Broad Singlet (1H)Sulfonamide NH (Exchangeable)
1H NMR

7.0-7.8 ppm
Multiplets (3H)Aromatic Protons (C3, C4, C6)
LC-MS m/z (ESI+)218.0 [M+H]+Molecular Ion (MW = 217.26)

Troubleshooting & Optimization

Issue: "Mystery Precipitate" during Reaction
  • Cause: As noted in practical discussions regarding methylamine reactions [2], a heavy white precipitate is normal. This is the Triethylamine Hydrochloride (or Methylamine Hydrochloride if no TEA is used).

  • Solution: Do not filter during the reaction. Ensure efficient stirring. This salt is removed during the aqueous acid wash (Step 4).

Issue: Low Yield / Hydrolysis
  • Cause: Sulfonyl chlorides are moisture sensitive. Old reagents may have hydrolyzed to the sulfonic acid (which is unreactive to amines under these conditions).

  • Solution:

    • Check the quality of the sulfonyl chloride (should be liquid or low-melting solid, not a high-melting powder).

    • Ensure DCM is anhydrous.

    • Increase the equivalents of sulfonyl chloride slightly (1.1 equiv) if the reagent is old.

Issue: Bis-sulfonylation
  • Cause: Primary amines (like methylamine) can theoretically react with two equivalents of sulfonyl chloride, though steric hindrance usually prevents this with methylamine.

  • Solution: Maintain the stoichiometry (excess amine, limiting sulfonyl chloride) to favor the mono-sulfonamide.

References

  • Oakwood Chemical. (n.d.). 5-Fluoro-2-methylbenzenesulfonamide Properties and Safety. Retrieved October 26, 2023, from [Link]

  • Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride - Reaction Troubleshooting. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides - General Methods. Retrieved October 26, 2023, from [Link]

Application Notes and Protocols for the N-Methylation of 5-Fluoro-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The strategic N-methylation of sulfonamides can profoundly influence the physicochemical and pharmacological properties of a molecule. This modification can enhance metabolic stability by blocking a site of potential metabolism, modulate binding affinity to biological targets, and improve cell permeability and oral bioavailability. For researchers engaged in the development of novel therapeutics, having a robust and versatile toolkit for the selective N-methylation of sulfonamides, such as 5-fluoro-2-methylbenzenesulfonamide, is of paramount importance. This document provides a detailed guide to the reaction conditions for this transformation, exploring various methodologies and offering in-depth protocols to aid in the successful synthesis of the desired N-methylated product.

Strategic Approaches to the N-Methylation of 5-Fluoro-2-methylbenzenesulfonamide

The N-methylation of 5-fluoro-2-methylbenzenesulfonamide presents a unique set of considerations due to the electronic and steric nature of its substituents. The electron-withdrawing fluorine atom increases the acidity of the N-H proton, facilitating its deprotonation. Conversely, the ortho-methyl group introduces steric hindrance around the nitrogen atom, which can impact the feasibility of certain alkylation methods. A careful selection of the appropriate methylation strategy is therefore crucial for achieving high yields and purity. This section will delve into several effective methods, discussing their mechanisms and applicability.

Classical N-Alkylation with Methylating Agents

The direct alkylation of the sulfonamide anion with a methylating agent is a traditional and often effective approach. The reaction proceeds via an SN2 mechanism where the deprotonated sulfonamide acts as a nucleophile.

Mechanism:

The sulfonamide is first treated with a suitable base to generate the corresponding anion. This anion then attacks the methylating agent, displacing a leaving group to form the N-methylated product.

Key Considerations:

  • Choice of Base: A variety of bases can be employed, with the selection depending on the pKa of the sulfonamide and the desired reaction conditions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). For 5-fluoro-2-methylbenzenesulfonamide, the increased acidity due to the fluorine atom may allow for the use of milder bases like K₂CO₃ or Cs₂CO₃.[2]

  • Methylating Agent: Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). These are highly reactive but also toxic and should be handled with appropriate safety precautions.[2]

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically used to dissolve the sulfonamide and its salt.

  • Overalkylation: A potential side reaction is the formation of the N,N-dimethylated product. This can be minimized by using a stoichiometric amount of the methylating agent and carefully controlling the reaction conditions.[2]

The Fukuyama-Mitsunobu Reaction: A Mild and Versatile Alternative

The Fukuyama-Mitsunobu reaction offers a mild and efficient method for the N-alkylation of sulfonamides, particularly for substrates that may be sensitive to strongly basic conditions.[3][4] This reaction utilizes a phosphine reagent and an azodicarboxylate to activate an alcohol for nucleophilic attack by the sulfonamide.

Mechanism:

Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a betaine intermediate.[5] This intermediate then activates the alcohol (in this case, methanol) to form an alkoxyphosphonium salt. The sulfonamide, acting as the nucleophile, then displaces the phosphine oxide in an SN2 fashion.

Key Considerations:

  • Reagents: The standard reagents are triphenylphosphine (PPh₃) and DEAD or DIAD. Methanol serves as the methyl source.[5]

  • Advantages: This method is known for its mild reaction conditions, typically performed at or below room temperature, and its high functional group tolerance.[4] The steric hindrance from the ortho-methyl group in 5-fluoro-2-methylbenzenesulfonamide is less likely to be a significant issue with this method.

  • Work-up: A notable drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can sometimes complicate purification.[5]

Phase-Transfer Catalysis: A Green and Scalable Approach

Phase-transfer catalysis (PTC) provides an environmentally friendly and scalable method for N-alkylation.[6] This technique is particularly useful for reactions involving a water-soluble inorganic base and an organic-soluble substrate.

Mechanism:

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide or other basic anion from the aqueous phase to the organic phase. In the organic phase, the base deprotonates the sulfonamide. The resulting sulfonamide anion then reacts with the methylating agent.

Key Considerations:

  • Catalyst: Tetrabutylammonium salts (e.g., TBAB, TBAC) are commonly used and effective.[6]

  • Biphasic System: The reaction is carried out in a two-phase system, often consisting of an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of a base (e.g., NaOH, KOH).

  • Advantages: PTC offers several advantages, including the use of inexpensive and safer inorganic bases, milder reaction conditions, and often simpler work-up procedures. This method is well-suited for industrial applications.

Experimental Protocols

This section provides detailed, step-by-step protocols for the N-methylation of 5-fluoro-2-methylbenzenesulfonamide using the discussed methodologies.

Protocol 1: Classical N-Methylation using Methyl Iodide and Potassium Carbonate

This protocol is a standard and cost-effective method suitable for many sulfonamides.

Materials:

  • 5-fluoro-2-methylbenzenesulfonamide

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-fluoro-2-methylbenzenesulfonamide (1.0 eq).

  • Add anhydrous DMF to dissolve the sulfonamide (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.1-1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-methyl-5-fluoro-2-methylbenzenesulfonamide.

Workflow for Classical N-Methylation

cluster_prep Reaction Setup cluster_reaction Methylation cluster_workup Work-up & Purification A Dissolve 5-fluoro-2-methylbenzenesulfonamide in anhydrous DMF B Add anhydrous K₂CO₃ A->B C Stir at room temperature B->C D Add methyl iodide C->D E Stir at room temperature (12-24h) D->E F Quench with water E->F G Extract with diethyl ether F->G H Wash with NaHCO₃ and brine G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the classical N-methylation of 5-fluoro-2-methylbenzenesulfonamide.

Protocol 2: Fukuyama-Mitsunobu N-Methylation

This protocol is ideal for sensitive substrates and offers mild reaction conditions.

Materials:

  • 5-fluoro-2-methylbenzenesulfonamide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringe

  • Ice bath

  • Rotary evaporator

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-fluoro-2-methylbenzenesulfonamide (1.0 eq) and triphenylphosphine (1.5 eq).

  • Add anhydrous THF to dissolve the solids (concentration typically 0.1-0.2 M).

  • Add anhydrous methanol (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise via syringe over 10-15 minutes. An exotherm and/or color change may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct.

Workflow for Fukuyama-Mitsunobu N-Methylation

cluster_prep Reagent Combination cluster_reaction Mitsunobu Reaction cluster_purification Purification A Combine sulfonamide, PPh₃, and methanol in anhydrous THF B Cool to 0 °C A->B C Slowly add DIAD or DEAD B->C D Warm to room temperature and stir (4-16h) C->D E Concentrate the reaction mixture D->E F Purify by column chromatography E->F

Sources

Application Notes & Protocols: 5-Fluoro-N,2-dimethylbenzenesulfonamide as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Sulfonamides in Drug Design

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3] When combined with fluorine—an element known for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles—the resulting fluorinated sulfonamide scaffold becomes a highly valuable building block in modern drug discovery.[4][5]

This guide focuses on 5-Fluoro-N,2-dimethylbenzenesulfonamide , a strategically designed pharmaceutical intermediate. The presence of the fluorine atom at the 5-position, a methyl group at the 2-position, and N-methylation on the sulfonamide moiety provides a unique combination of electronic properties and steric hindrance. These features can be exploited by medicinal chemists to fine-tune drug-receptor interactions and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This document provides detailed protocols for the synthesis and application of this intermediate, grounded in established chemical principles, to empower researchers in the development of next-generation therapeutics.

Section 1: Physicochemical Properties and Safety Data

Handling chemical intermediates safely and effectively begins with a thorough understanding of their properties and hazards. While specific experimental data for 5-Fluoro-N,2-dimethylbenzenesulfonamide is not broadly published, we can extrapolate key information from its immediate precursor, 5-Fluoro-2-methylbenzenesulfonyl chloride, and its structural analog, 5-Fluoro-2-methylbenzenesulfonamide.

Table 1: Physicochemical and Safety Profile

PropertyValue / InformationSource / Rationale
IUPAC Name 5-Fluoro-N,2-dimethylbenzenesulfonamide-
CAS Number Not broadly assigned. For tracking purposes, internal registration is recommended.-
Molecular Formula C₉H₁₂FNO₂S-
Molecular Weight 217.26 g/mol -
Appearance Expected to be an off-white to white crystalline solid.Based on similar sulfonamides.[6][7]
Purity ≥98% (Recommended for synthetic applications)Standard for pharmaceutical intermediates.
Solubility Expected to be soluble in DMSO, DMF, and chlorinated solvents; poorly soluble in water.General characteristic of arylsulfonamides.
Precursor Hazard The precursor, 5-Fluoro-2-methylbenzenesulfonyl chloride (CAS 445-05-6), is corrosive and causes severe skin burns and eye damage. It reacts violently with water.[8]Safety Data Sheet for precursor.[8]
Analog Hazard 5-Fluoro-2-methylbenzenesulfonamide (CAS 2339-57-3) is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]Vendor safety information.[7]
Handling and Safety Protocols

Given the hazardous nature of the precursor and related compounds, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[8][9]

  • Fume Hood: All manipulations of the solid compound and its solutions, especially reactions involving its synthesis, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Static Discharge: When handling the powdered solid, take precautions against static discharge, which could cause a dust explosion.

  • In case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8][10]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 2: Synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide

The most direct and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[9][11] This protocol details the synthesis of the title compound from its commercially available sulfonyl chloride precursor.

Synthesis Workflow Diagram

A Starting Materials: - 5-Fluoro-2-methylbenzenesulfonyl chloride - Methylamine (2M in THF) - Pyridine - Dichloromethane (DCM) B Reaction Setup: - Add sulfonyl chloride and DCM to flask - Cool to 0 °C in an ice bath A->B 1. Preparation C Nucleophilic Addition: - Slowly add methylamine solution - Add pyridine base - Warm to room temperature B->C 2. Reaction Exothermic Control D Reaction Workup: - Quench with 1M HCl (aq) - Separate organic layer C->D 3. Quenching Neutralize Base E Purification: - Wash organic layer with brine - Dry over Na₂SO₄ - Concentrate in vacuo D->E 4. Extraction F Final Product: - Recrystallize from Ethanol/Water - Isolate 5-Fluoro-N,2-dimethylbenzenesulfonamide E->F 5. Isolation

Caption: Workflow for the synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide.

Detailed Synthesis Protocol

Objective: To synthesize 5-Fluoro-N,2-dimethylbenzenesulfonamide from 5-Fluoro-2-methylbenzenesulfonyl chloride.

Materials:

  • 5-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1 M aqueous solution)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethanol & Deionized Water (for recrystallization)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

    • Causality: An inert atmosphere and anhydrous solvent are used to prevent the water-reactive sulfonyl chloride from hydrolyzing, which would reduce the yield.[8]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5 °C.

    • Causality: The reaction between a sulfonyl chloride and an amine is highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.[9]

  • Amine Addition: Add the methylamine solution (1.2 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Base Addition: After the methylamine addition is complete, add pyridine (1.5 eq) dropwise.

    • Causality: Pyridine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl (aq) to quench the reaction and neutralize the excess pyridine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.

    • Causality: The acid wash removes the pyridine hydrochloride salt and any remaining amine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as ethanol/water, to yield the pure 5-Fluoro-N,2-dimethylbenzenesulfonamide.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and Melting Point analysis.

Section 3: Application Protocol - Palladium-Catalyzed N-Arylation

A key application for sulfonamide intermediates is their use in cross-coupling reactions to form more complex molecular architectures. This protocol describes a representative Palladium-catalyzed Buchwald-Hartwig amination, where 5-Fluoro-N,2-dimethylbenzenesulfonamide acts as the nucleophilic coupling partner with an aryl bromide to construct a diaryl amine linkage, a common motif in kinase inhibitors and other targeted therapies.

N-Arylation Experimental Workflow

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Weigh: - Aryl Bromide (1.0 eq) - 5-Fluoro-N,2-dimethylbenzenesulfonamide (1.2 eq) - Pd₂(dba)₃ (0.02 eq) - Xantphos (0.04 eq) - Cs₂CO₃ (2.0 eq) B Assemble reaction vessel with stir bar C Add all solids to vessel A->C D Evacuate and backfill with Argon (3x) E Add degassed Toluene F Heat to 100-110 °C with stirring for 12-24h G Monitor by TLC/LC-MS H Cool to RT, dilute with Ethyl Acetate G->H I Filter through Celite® to remove solids J Concentrate filtrate in vacuo K Purify by flash column chromatography L Isolate final product

Caption: Experimental workflow for a Buchwald-Hartwig N-Arylation reaction.

Detailed N-Arylation Protocol

Objective: To couple 5-Fluoro-N,2-dimethylbenzenesulfonamide with a generic aryl bromide.

Materials:

  • Aryl Bromide (e.g., 4-bromopyridine, 1.0 eq)

  • 5-Fluoro-N,2-dimethylbenzenesulfonamide (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Toluene, anhydrous and degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 5-Fluoro-N,2-dimethylbenzenesulfonamide (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: The palladium catalyst is air-sensitive, and its active Pd(0) state must be protected from oxidation. Cesium carbonate is a strong base required to deprotonate the sulfonamide, forming the active nucleophile for the catalytic cycle.

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuating under vacuum and backfilling with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

    • Causality: Degassed solvent is crucial to prevent dissolved oxygen from deactivating the palladium catalyst.

  • Heating: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress over 12-24 hours using TLC or LC-MS until the starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired N-arylated product.

Conclusion

5-Fluoro-N,2-dimethylbenzenesulfonamide is a highly functionalized intermediate poised for significant utility in pharmaceutical research. Its synthesis is straightforward from common precursors, and its unique electronic and steric profile makes it an attractive building block for creating complex molecular targets. The protocols outlined in this guide provide a robust foundation for researchers to safely synthesize and employ this intermediate in modern synthetic workflows, such as palladium-catalyzed cross-coupling reactions, thereby accelerating the discovery and development of novel therapeutic agents.

References

  • Bisharat, H., Ahmad, Z., Ahsan, M., Fatima, I., Haq, Z., Azam, T., & Ahmad, F. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(1), 130-150.
  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. BenchChem.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Fluoro-2-methylbenzenesulfonyl chloride. Fisher Scientific.
  • Renvankar, P. S., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-4-chloro-5-methylbenzene sulfonic acid. Fisher Scientific.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Trifluoromethyl)benzenesulfonamide. Fisher Scientific.
  • Sigma-Aldrich. (2025).
  • Oakwood Chemical. (n.d.). 5-Fluoro-2-methylbenzenesulfonamide. Oakwood Chemical.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Chemours. (n.d.). Fluorointermediate Products.

Sources

Application Notes and Protocols for the Investigation of 5-Fluoro-N,2-dimethylbenzenesulfonamide as a Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Hypoxia-Induced Acidification in Solid Tumors

Solid tumors are characterized by regions of hypoxia, or low oxygen, which drive aggressive phenotypes and resistance to therapy.[1] A key protein induced by hypoxia is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly overexpressed in a variety of cancers, including breast, colon, and lung cancer, while having limited expression in normal tissues.[1][2] CA IX plays a crucial role in tumor cell survival by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This enzymatic activity contributes to the maintenance of a stable intracellular pH while acidifying the extracellular tumor microenvironment.[1][3] The resulting acidic milieu promotes tumor invasion, metastasis, and resistance to chemotherapy and radiation.[1][4] Consequently, the selective inhibition of CA IX presents a promising therapeutic strategy in oncology.[4][5]

This application note provides a comprehensive guide for the investigation of 5-Fluoro-N,2-dimethylbenzenesulfonamide , a novel small molecule, as a potential selective inhibitor of human carbonic anhydrase IX (hCA IX). We will delve into the rationale behind its design, based on established structure-activity relationships of sulfonamide-based inhibitors, and provide detailed protocols for its characterization, from initial in vitro enzymatic assays to cell-based functional studies.

The Candidate Inhibitor: 5-Fluoro-N,2-dimethylbenzenesulfonamide

The primary sulfonamide moiety (-SO₂NH₂) is a well-established zinc-binding group that is essential for the inhibitory activity of this class of compounds against carbonic anhydrases.[6][7] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site, displacing a water molecule or hydroxide ion and thus blocking the enzyme's catalytic activity.[8] The benzene ring and its substituents play a crucial role in determining the inhibitor's potency and isoform selectivity by interacting with amino acid residues in the active site cavity.[6][9]

The structure of 5-Fluoro-N,2-dimethylbenzenesulfonamide incorporates several key features:

  • 5-Fluoro Substitution: The incorporation of a fluorine atom is a common strategy in the design of CA inhibitors. Due to its high electronegativity, fluorine can lower the pKa of the sulfonamide group, facilitating its deprotonation and enhancing its binding affinity to the zinc ion.[10] Furthermore, fluorine substitution can influence the molecule's overall physicochemical properties, such as lipophilicity and metabolic stability.

  • 2-Methyl Substitution: The methyl group at the ortho position of the benzene ring can provide steric hindrance that may favor binding to the more open active site of CA IX compared to the more constricted active site of the ubiquitous off-target isoform, CA II.[4] This strategic placement can enhance isoform selectivity.

  • N-Methyl Substitution: While primary sulfonamides are the most common CA inhibitors, N-substituted derivatives are also being explored.[11][12] The N-methyl group may influence the binding orientation and interactions within the active site, potentially contributing to selectivity.

Experimental Workflow for Inhibitor Characterization

A systematic approach is required to fully characterize the potential of 5-Fluoro-N,2-dimethylbenzenesulfonamide as a CA IX inhibitor. The following workflow outlines the key experimental stages:

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Functional Assays Enzyme Inhibition Assay Enzyme Inhibition Assay Determination of IC50 Determination of IC50 Enzyme Inhibition Assay->Determination of IC50 Dose-response curves Determination of Ki Determination of Ki Determination of IC50->Determination of Ki Cheng-Prusoff or Morrison equation Selectivity Profiling Selectivity Profiling Determination of Ki->Selectivity Profiling Test against CA I, II, XII Extracellular Acidification Assay Measure pH change in hypoxic conditions Selectivity Profiling->Extracellular Acidification Assay Proceed with selective compounds Clonogenic Survival Assay Assess long-term effect on cell proliferation

Caption: Experimental workflow for the characterization of a novel carbonic anhydrase inhibitor.

Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases. It measures the initial rates of the CO₂ hydration reaction.[13][14][15]

Materials:

  • Recombinant human carbonic anhydrase isoforms (CA IX catalytic domain, CA I, CA II, CA XII)

  • Stopped-flow spectrophotometer

  • CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water)

  • Assay Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.4

  • pH indicator solution (e.g., 0.2 mM Phenol Red in Assay Buffer)

  • 5-Fluoro-N,2-dimethylbenzenesulfonamide stock solution (in DMSO)

  • Acetazolamide (a known, non-selective CA inhibitor, as a positive control)

Procedure:

  • Enzyme Preparation: Prepare a working solution of the CA enzyme in the Assay Buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot but is typically in the low nanomolar range.

  • Inhibitor Preparation: Prepare a series of dilutions of 5-Fluoro-N,2-dimethylbenzenesulfonamide and acetazolamide in Assay Buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme and pH indicator solution, pre-incubated with the desired concentration of the inhibitor (or DMSO for control).

    • Load the second syringe with CO₂-saturated water.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time (e.g., at 557 nm for Phenol Red). The initial linear phase of the reaction reflects the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the slope of the absorbance change over time.

    • Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Esterase Activity)

This is a colorimetric, endpoint or kinetic assay that is more accessible if a stopped-flow instrument is not available. It relies on the esterase activity of carbonic anhydrase.[16][17][18][19]

Materials:

  • Recombinant human carbonic anhydrase isoforms

  • 96-well microplate reader

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5

  • p-Nitrophenyl acetate (pNPA) substrate solution (e.g., 30 mM in acetonitrile)

  • 5-Fluoro-N,2-dimethylbenzenesulfonamide stock solution (in DMSO)

  • Acetazolamide

Procedure:

  • To each well of a 96-well plate, add:

    • Assay Buffer

    • Enzyme solution

    • Inhibitor solution (or DMSO for control) at various concentrations.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the pNPA substrate solution to each well.

  • Monitor the increase in absorbance at 400-405 nm over time, which corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the reaction rates from the linear portion of the absorbance versus time plot.

    • Determine the IC₅₀ value as described in Protocol 1.

Protocol 3: Determination of the Inhibition Constant (Ki)

The IC₅₀ value is dependent on the experimental conditions, particularly the substrate concentration. The inhibition constant (Ki) is a more fundamental measure of inhibitor potency.[20]

For competitive inhibitors, the Ki can be calculated from the IC₅₀ value using the Cheng-Prusoff equation :[20][21]

Ki = IC₅₀ / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration (CO₂ or pNPA).

  • Km is the Michaelis-Menten constant of the enzyme for the substrate.

For tight-binding inhibitors, where the inhibitor concentration is close to the enzyme concentration, the Morrison equation should be used for a more accurate determination of Ki.[22][23]

Protocol 4: Cell-Based Assay for Hypoxia-Induced Extracellular Acidification

This assay assesses the functional consequence of CA IX inhibition in a cellular context.[1][2][24][25][26]

Materials:

  • Cancer cell line known to express CA IX under hypoxia (e.g., HT-29, MDA-MB-231)

  • Cell culture medium and supplements

  • Hypoxia chamber (1% O₂)

  • pH meter or a pH-sensitive fluorescent probe

  • 5-Fluoro-N,2-dimethylbenzenesulfonamide

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Expose the cells to either normoxic (21% O₂) or hypoxic (1% O₂) conditions for 24-48 hours to induce CA IX expression.

  • Treat the cells with various concentrations of 5-Fluoro-N,2-dimethylbenzenesulfonamide.

  • After a defined incubation period (e.g., 24 hours), carefully collect the extracellular medium.

  • Measure the pH of the medium.

  • Data Analysis: Compare the pH of the medium from treated and untreated cells under both normoxic and hypoxic conditions. A potent CA IX inhibitor should prevent or reduce the extracellular acidification observed in hypoxic, untreated cells.

Protocol 5: Clonogenic Survival Assay

This assay evaluates the long-term effect of the inhibitor on the ability of single cells to proliferate and form colonies.[1][27][28][29][30]

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Hypoxia chamber

  • 5-Fluoro-N,2-dimethylbenzenesulfonamide

  • Crystal violet staining solution

Procedure:

  • Treat cells with the inhibitor at various concentrations under hypoxic conditions for a defined period (e.g., 24 hours).

  • Trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000) into new culture dishes.

  • Incubate the dishes under normoxic conditions for 10-14 days, allowing colonies to form.

  • Fix and stain the colonies with crystal violet.

  • Count the number of colonies (typically containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. A successful inhibitor will reduce the clonogenic survival of cancer cells.

Data Presentation and Interpretation

The inhibitory activity and selectivity of 5-Fluoro-N,2-dimethylbenzenesulfonamide should be summarized in a clear and concise format.

Table 1: In Vitro Inhibitory Potency and Selectivity Profile

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Selectivity Ratio (II/IX)Selectivity Ratio (I/IX)
5-Fluoro-N,2-dimethylbenzenesulfonamide
Acetazolamide

A higher selectivity ratio indicates greater selectivity for CA IX over the off-target isoforms.

Table 2: Functional Activity in Cell-Based Assays

CompoundExtracellular pH under Hypoxia (at concentration X)Clonogenic Survival (% of control at concentration Y)
5-Fluoro-N,2-dimethylbenzenesulfonamide
Vehicle Control100%

A successful candidate will exhibit potent inhibition of hCA IX with high selectivity over hCA I and hCA II, and will demonstrate functional activity by mitigating extracellular acidification and reducing the clonogenic survival of cancer cells under hypoxic conditions.

Visualizing the Mechanism and Rationale

G cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 CA IX Activity at Cell Surface cluster_2 Tumor Progression HIF1a HIF-1α Stabilization CAIX_exp CA IX Expression HIF1a->CAIX_exp CO2_H2O CO₂ + H₂O CAIX_exp->CO2_H2O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CA IX catalysis HCO3_in HCO₃⁻ uptake (pHi regulation) HCO3_H->HCO3_in H_out H⁺ accumulation (pHe acidification) HCO3_H->H_out Invasion Invasion & Metastasis H_out->Invasion Resistance Therapy Resistance H_out->Resistance

Caption: Role of CA IX in the hypoxic tumor microenvironment.

G cluster_0 Catalytic Cycle cluster_1 Inhibition ActiveSite CA Active Site Zn Zn²⁺ ActiveSite->Zn H2O H₂O/OH⁻ Zn->H2O coordination CO₂ Hydration CO₂ Hydration H2O->CO₂ Hydration Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn displaces H₂O/OH⁻ & coordinates

Caption: Generalized mechanism of sulfonamide inhibition of carbonic anhydrase.

Conclusion

The protocols and framework outlined in this application note provide a robust starting point for researchers to thoroughly evaluate the potential of 5-Fluoro-N,2-dimethylbenzenesulfonamide as a novel carbonic anhydrase IX inhibitor. By systematically assessing its in vitro potency, isoform selectivity, and functional effects in cancer cells, a comprehensive understanding of its therapeutic potential can be achieved. The unique structural features of this compound, guided by established principles of CA inhibitor design, warrant a detailed investigation to determine its promise as a candidate for targeted cancer therapy.

References

  • BenchChem. (n.d.). Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5. Retrieved from BenchChem website.[13]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One.[27]

  • Mahon, B. P., et al. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. PMC.[4]

  • BenchChem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Retrieved from BenchChem website.[16]

  • Dudutienė, V., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry.[5]

  • Jo, M., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.[14]

  • Morkunaite, V., et al. (2017). Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. PubMed.[10]

  • Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.[9]

  • Kumar, V., et al. (2022). Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis. PubMed.[31]

  • Angeli, A., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing.[32]

  • Lindskog, S., & Wistrand, J. (2021). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biochemistry and Biophysics Reports.[20]

  • De Simone, G., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. PubMed.[6]

  • Di Fiore, A., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed.[8]

  • Smirnov, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences.[33]

  • Nocentini, A., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online.[15]

  • De, B., & Ghoshal, C. (1995). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. PubMed.[7]

  • ResearchGate. (n.d.). Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. Retrieved from ResearchGate.[34]

  • Menchise, V., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. PubMed.[35]

  • Jennings, M. L., & Knemeyer, J. L. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC.[36]

  • Leggett, A., et al. (2025). Colorimetric Esterase Activity Assay for Carbonic Anhydrase. SSRN.[18]

  • YouTube. (2025). Carbonic Anhydrase Esterase Activity Assay. Retrieved from YouTube.[19]

  • De Leval, X., et al. (2004). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry.[37]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from protocols.io.[38]

  • Sanyal, G., et al. (1982). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed.[39]

  • Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters.[40]

  • ResearchGate. (n.d.). Clonogenic survival assay for Caco-2 cells exposed to different doses.... Retrieved from ResearchGate.[28]

  • Kemper, T. A., & Chyan, M. K. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. PMC.[41]

  • Pocker, Y., & Meany, J. E. (1994). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education.[42]

  • Baranauskienė, L., et al. (2017). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. PMC.[1]

  • Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. ResearchGate.[22]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.[43]

  • Nocentini, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations. Taylor & Francis Online.[11]

  • ResearchGate. (n.d.). Extracellular acidification by hypoxia or stimulated glycolysis.... Retrieved from ResearchGate.[24]

  • Nocentini, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. PMC.[12]

  • Zubrienė, A., et al. (2011). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.[44]

  • ResearchGate. (n.d.). Clonogenic cell survival and anchorage-independent cell growth of.... Retrieved from ResearchGate.[29]

  • Kato, Y., et al. (2007). Acidic extracellular microenvironment and cancer. PMC.[3]

  • Kim, C. U., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC.[45]

  • Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. PubMed.[23]

  • Springer Nature Experiments. (n.d.). Clonogenic Cell Survival Assay. Retrieved from Springer Nature Experiments.[30]

  • Jamme, A., et al. (2021). Hypoxia and Extracellular Acidification as Drivers of Melanoma Progression and Drug Resistance. PMC.[25]

  • Gieling, R. G., et al. (2023). Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors. MDPI.[2]

  • ResearchGate. (2016). Does hypoxia induce extracellular pH in cancer cell line?. Retrieved from ResearchGate.[26]

  • Epps, D. E., et al. (2009). a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PubMed.[21]

Sources

preparation of sulfonamide derivatives using 5-Fluoro-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-Fluoro-N,2-dimethylbenzenesulfonamide

Executive Summary

This technical guide outlines the synthetic utility of 5-Fluoro-N,2-dimethylbenzenesulfonamide (CAS: 339-59-3, analog), a privileged scaffold in medicinal chemistry.[1] Often found in 5-HT6 antagonists and calcium channel blockers, this molecule offers a unique substitution pattern: the ortho-methyl group provides conformational constraint, while the meta-fluorine atom modulates metabolic stability and lipophilicity.[1]

This document provides three validated protocols for expanding this core:

  • N-Functionalization: Rapid library generation via sulfonamide nitrogen alkylation.[1]

  • Directed Ortho-Metalation (DoM): Regioselective C6-functionalization using dianion chemistry.[1]

  • C-F Activation: Late-stage diversification via Nickel-catalyzed cross-coupling.[1]

Chemical Profile & Reactivity Analysis

To successfully derivatize this scaffold, one must understand its electronic and steric environment.

  • The Sulfonamide (

    
    ):  A strong electron-withdrawing group (EWG) and a potent Directed Metalation Group (DMG).[1] The secondary nitrogen is acidic (
    
    
    
    ), allowing for deprotonation by weak bases (
    
    
    ) or strong bases (
    
    
    -BuLi).[1]
  • The 5-Fluorine: Located meta to the sulfonamide and para to the methyl group.[1] It is generally deactivated toward Nucleophilic Aromatic Substitution (

    
    ) because the EWG is not in the requisite ortho/para position. However, it is a prime candidate for Ni-catalyzed C-F bond activation.[1]
    
  • The 2-Methyl: Provides steric bulk, preventing ortho-metalation at the C2 position, thereby forcing regioselectivity to the C6 position.

Reactivity Pathway Map

ReactivityMap Start 5-Fluoro-N,2-dimethyl benzenesulfonamide RouteA Route A: N-Functionalization (Library Generation) Start->RouteA Mild Base (K2CO3/DMF) RouteB Route B: C6-Lithiation (Dianion Chemistry) Start->RouteB Strong Base (n-BuLi/THF) RouteC Route C: C-F Activation (Ni-Catalysis) Start->RouteC Ni(COD)2 Ligand ProdA Tertiary Sulfonamides (N-Alkylated) RouteA->ProdA ProdB 2,6-Disubstituted Sulfonamides RouteB->ProdB ProdC 5-Amino/Aryl Derivatives RouteC->ProdC

Figure 1: Divergent synthetic pathways for the 5-Fluoro-N,2-dimethylbenzenesulfonamide scaffold.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Library Synthesis)

Objective: To synthesize tertiary sulfonamides for SAR exploration.

Rationale: The N-methyl proton is sufficiently acidic to be removed by carbonate bases in polar aprotic solvents.[1] This method is preferred over hydride bases (NaH) for parallel synthesis due to operational simplicity and moisture tolerance.[1]

Materials:

  • Substrate: 5-Fluoro-N,2-dimethylbenzenesulfonamide (1.0 eq)[1]

  • Alkyl Halide:

    
     (1.2 eq) (where X = Br, I)
    
  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vial with the sulfonamide substrate and anhydrous MeCN.

  • Deprotonation: Add

    
    .[1] Stir at room temperature for 15 minutes. Note: The mixture will become a suspension.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat the mixture to 60°C (for reactive halides) or 80°C (for less reactive halides) for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually sufficient.[1]

Validation Criteria:

  • 1H NMR: Disappearance of the broad N-H singlet (approx. 7.5 ppm).[1] Appearance of new alkyl signals.[1]

  • LCMS: Shift in retention time and mass corresponding to

    
    .
    
Protocol B: Regioselective C6-Functionalization (Dianion Strategy)

Objective: To introduce substituents at the C6 position via Directed Ortho-Metalation (DoM).[1]

Rationale: The N-methyl sulfonamide group directs lithiation to the ortho position.[1] Since position 2 is blocked by the methyl group, lithiation occurs exclusively at C6. A "dianion" strategy is required: the first equivalent of base removes the N-H proton, and the second equivalent removes the C6-H proton.

Materials:

  • Substrate: 5-Fluoro-N,2-dimethylbenzenesulfonamide (1.0 eq)[1]

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes (2.2 eq)[1]
  • Electrophile: Aldehydes, Ketones, or Alkyl Iodides (1.5 eq)

  • Solvent: Anhydrous THF (0.1 M)

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under Argon. Add the sulfonamide and anhydrous THF.[1]

  • Dianion Formation: Add

    
    -BuLi (2.2 eq) dropwise over 10 minutes.
    
    • Observation: The solution often turns bright yellow or orange, indicating dianion formation.

  • Incubation: Stir at 0°C for 30 minutes to ensure complete C-lithiation. Note: Unlike many DoM reactions requiring -78°C, the sulfonamide dianion is often stable at 0°C.

  • Electrophile Trapping: Cool to -78°C (optional, but recommended for aldehydes) or keep at 0°C (for alkyl halides). Add the electrophile slowly.

  • Quench: After 1 hour, quench with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[1]

Key Insight: The 5-Fluoro group is stable to these conditions at 0°C. However, allowing the temperature to rise above 0°C before quenching may trigger benzyne formation via elimination of LiF, which should be avoided unless intended.

Protocol C: C-F Bond Activation (Suzuki-Miyaura Coupling)

Objective: To replace the 5-Fluoro group with an aryl ring.[1]

Rationale: Aryl fluorides are challenging substrates for Pd-catalyzed coupling.[1] However, Nickel catalysts (specifically


 with phosphine ligands) or specialized Palladium systems (using Buchwald's BrettPhos) can activate the C-F bond.

Materials:

  • Substrate: 5-Fluoro-N,2-dimethylbenzenesulfonamide (1.0 eq)[1]

  • Boronic Acid:

    
     (1.5 eq)[1]
    
  • Catalyst:

    
     (10 mol%)
    
  • Ligand:

    
     (20 mol%) or 
    
    
    
    (N-heterocyclic carbene)[1]
  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Dioxane (10:1)

Step-by-Step Workflow:

  • Glovebox/Schlenk: Perform all steps under inert atmosphere.

    
     is extremely air-sensitive.[1]
    
  • Mixing: Combine substrate, boronic acid, base, and ligand in the reaction vessel.

  • Catalyst Addition: Add

    
     last.[1]
    
  • Reaction: Seal the vessel and heat to 100°C for 16–24 hours.

  • Workup: Filter through a pad of Celite to remove metal residues.[1] Concentrate and purify.

Data Summary & Validation

Parameter5-Fluoro-N,2-dimethyl...[1] (Starting Material)N-Alkylated Product (Route A)C6-Substituted Product (Route B)[1]
1H NMR (N-Me) Doublet (~2.6 ppm, coupling to NH)Singlet (~2.8 ppm)Doublet or Singlet
1H NMR (Ar-H) 3 Aromatic protons3 Aromatic protons2 Aromatic protons
19F NMR Single peak (~ -115 to -120 ppm)Single peak (shifted)Single peak (shifted)
LCMS Mode ESI Negative (M-H)ESI Positive (M+H)ESI Negative/Positive

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879-933.[1] Link

  • Sulfonamide Dianion Chemistry

    • Gribble, G. W., & Joule, J. A. (Eds.).[1][2] (2010).[1][2] Progress in Heterocyclic Chemistry. Elsevier.[1] (See chapters on Sulfonamide lithiation).

  • Tobisu, M., & Chatani, N. (2016). "Cross-Couplings Using C–O and C–N Bonds." Accounts of Chemical Research.
  • General Sulfonamide Synthesis

    • BenchChem. (2023).[1] "Application Notes and Protocols for N-Alkylation of Methanesulfonamide." Link (General procedural reference for N-alkylation).[1]

Sources

Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Fluoro-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides an in-depth technical overview and practical protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions involving 5-Fluoro-N,2-dimethylbenzenesulfonamide. The sulfonamide moiety is a cornerstone in medicinal chemistry, and its incorporation into complex molecular scaffolds via robust carbon-carbon bond-forming reactions is of paramount importance in drug discovery and development.[1][2] This document elucidates the mechanistic underpinnings of the Suzuki coupling, offers detailed, step-by-step experimental protocols, and presents troubleshooting guidance tailored to the unique reactivity of sulfonamide-containing substrates. The content is structured to empower researchers to confidently apply these methods, fostering innovation in the synthesis of novel chemical entities.

Introduction: The Significance of the Sulfonamide Moiety in Modern Drug Discovery

The benzenesulfonamide functional group is a privileged scaffold in pharmaceutical sciences, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The strategic placement of fluorine atoms and methyl groups, as in 5-Fluoro-N,2-dimethylbenzenesulfonamide, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Consequently, efficient and versatile synthetic methodologies for the elaboration of such building blocks are in high demand.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds.[5][6] Its hallmark features include mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid and ester coupling partners.[6] This application note will focus on leveraging the Suzuki coupling for the derivatization of 5-Fluoro-N,2-dimethylbenzenesulfonamide, a valuable intermediate for the synthesis of complex drug candidates.

Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a sequence of three key elementary steps centered around a palladium catalyst.[7][8][9]

The catalytic cycle begins with the active Pd(0) species. The three main stages are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond of the electrophile (in this context, an activated derivative of 5-Fluoro-N,2-dimethylbenzenesulfonamide) to form a Pd(II) complex.[7][9]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide or pseudohalide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][10]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][9]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: Suzuki Coupling of 5-Fluoro-N,2-dimethylbenzenesulfonamide Derivatives

While aryl sulfonamides themselves are generally unreactive as electrophiles in Suzuki couplings, they can be readily converted into suitable coupling partners, such as aryl halides or triflates. Alternatively, the sulfonamide can be constructed after the C-C bond formation. A highly effective modern approach involves the use of sulfamoyl chlorides, which can be generated in situ and directly utilized in a Suzuki-Miyaura coupling.[11][12][13]

Protocol 1: Three-Component Suzuki-Miyaura Coupling for the Synthesis of Aryl Sulfonamides

This protocol adapts a modern approach where sulfuric chloride is used as a linchpin to couple a secondary amine and an arylboronic acid.[11][12][13] This method circumvents the need to pre-functionalize the benzenesulfonamide ring with a leaving group.

Workflow Overview

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Amine and Solvent B Add Sulfuric Chloride (forms Sulfamoyl Chloride in situ) A->B C Add Boronic Acid, Palladium Catalyst, Ligand, and Base B->C D Heat Reaction Mixture under Inert Atmosphere C->D E Monitor Reaction Progress by TLC or LC-MS D->E F Quench Reaction and Extract with Organic Solvent E->F G Dry Organic Layer and Concentrate F->G H Purify by Column Chromatography G->H

Figure 2: General workflow for the three-component Suzuki coupling.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Fluoro-2-methylanilineReagentMajor SupplierStarting material for the amine component
N-methylmorpholine (NMM)AnhydrousMajor SupplierBase for sulfamoyl chloride formation
Sulfuric chloride (SO2Cl2)ReagentMajor SupplierCaution: Highly corrosive and moisture-sensitive
Arylboronic AcidVariesMajor SupplierCoupling partner
Palladium(II) Acetate (Pd(OAc)2)Catalyst GradeMajor SupplierPalladium precatalyst[14]
SPhosLigandMajor SupplierBulky phosphine ligand
Potassium Phosphate (K3PO4)AnhydrousMajor SupplierBase for transmetalation
1,4-DioxaneAnhydrousMajor SupplierReaction solvent
Anhydrous Sodium SulfateReagentMajor SupplierFor drying
Silica Gel60 Å, 230-400 meshMajor SupplierFor chromatography

Step-by-Step Procedure

  • Reaction Setup:

    • To a dry, argon-flushed Schlenk tube equipped with a magnetic stir bar, add 5-fluoro-N-methyl-2-methylaniline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

    • Add anhydrous 1,4-dioxane (5 mL).

  • In situ Sulfamoyl Chloride Formation:

    • In a separate, dry, argon-flushed vial, dissolve sulfuric chloride (1.1 mmol, 1.1 equiv.) in anhydrous 1,4-dioxane (1 mL).

    • Slowly , add the sulfuric chloride solution to the reaction mixture at room temperature while stirring. A slight exotherm may be observed.

  • Reaction:

    • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Expected Results and Optimization

ParameterVariationExpected Outcome
Catalyst/Ligand Pd2(dba)3 / XPhos[15]May improve yields for challenging substrates.
Base Cs2CO3, K2CO3Choice of base can influence reaction rate and yield.[16]
Solvent Toluene, DME, THFSolvent can affect solubility and reaction kinetics.
Temperature Room Temp to 110 °CHigher temperatures may be required for less reactive substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand or base- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen alternative bulky phosphine ligands (e.g., RuPhos, XPhos) and bases (e.g., Cs2CO3).
Protodeboronation of Boronic Acid - Presence of water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous conditions and reagents.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[17]
Formation of Homocoupled Byproducts - Reaction temperature is too high- Inefficient transmetalation- Lower the reaction temperature.- Ensure the base is sufficiently strong and soluble to facilitate transmetalation.
Desulfonylation - Harsh reaction conditions- This is a known side reaction for sulfamoyl chlorides.[13] Using bulky ligands like SPhos or XPhos can help suppress this pathway by promoting the desired reductive elimination.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a formidable tool for the synthesis of complex molecules bearing the 5-Fluoro-N,2-dimethylbenzenesulfonamide scaffold. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of compounds for evaluation in drug discovery programs. The protocols and insights provided herein serve as a robust starting point for the successful application of this pivotal transformation.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PMC. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Nature. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Retrieved from [Link]

  • ACS Publications. (2008, February 2). N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction | Organometallics. Retrieved from [Link]

  • RSC Publishing. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • Taylor & Francis Online. (2013, October 3). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Retrieved from [Link]

  • ACS Publications. (2012, August 15). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates | Organic Letters. Retrieved from [Link]

  • PMC. (2017, September 13). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • PubMed. (2025, March 15). Current development in sulfonamide derivatives to enable CNS-drug discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

  • Reddit. (2021, February 20). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PubMed. (2023, April 18). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Retrieved from [Link]

  • SciSpace. (2021, April 6). S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the nuances of the synthetic pathway, offering in-depth troubleshooting guides and frequently asked questions to empower you to overcome common experimental hurdles and maximize your reaction yield and purity.

I. Synthesis Overview: A Two-Step Approach

The synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide is typically achieved through a two-step process. The first step involves the chlorosulfonation of 4-fluoro-toluene to yield the key intermediate, 5-fluoro-2-methylbenzenesulfonyl chloride. The subsequent step is the amination of this sulfonyl chloride with methylamine to form the final sulfonamide product. While conceptually straightforward, each step presents unique challenges that can significantly impact the overall yield and purity.

Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 4-Fluorotoluene C 5-Fluoro-2-methylbenzenesulfonyl chloride A:e->C:w + B Chlorosulfonic Acid B:e->C:w E 5-Fluoro-N,2-dimethylbenzenesulfonamide C:e->E:w + D Methylamine D:e->E:w F HCl E->F byproduct

Caption: General two-step synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable solutions.

Step 1: Chlorosulfonation of 4-Fluorotoluene
Question: My yield of 5-fluoro-2-methylbenzenesulfonyl chloride is significantly lower than expected. What are the common causes?

Low yields in this step often stem from incomplete reaction, product degradation during workup, or the formation of unwanted side products.[1] Here’s a breakdown of potential issues and how to address them:

  • Incomplete Reaction:

    • Cause: Insufficient excess of chlorosulfonic acid or inadequate reaction time/temperature.

    • Solution: Ensure a sufficient molar excess of chlorosulfonic acid is used.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method to ensure the starting material is fully consumed before proceeding with the workup.[1]

  • Product Degradation (Hydrolysis):

    • Cause: 5-Fluoro-2-methylbenzenesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze back to the corresponding sulfonic acid, which is unreactive in the subsequent amination step.[2][3] This is a major cause of yield loss, especially during the aqueous workup.

    • Solution:

      • Use thoroughly dried glassware and anhydrous conditions for the reaction.

      • Perform the aqueous workup quickly and at low temperatures (e.g., pouring the reaction mixture onto cracked ice).[1][3] The low solubility of the sulfonyl chloride in cold water can help minimize hydrolysis.[3]

      • Promptly separate the oily sulfonyl chloride layer from the aqueous phase.[1]

  • Formation of Diaryl Sulfone Byproduct:

    • Cause: This is a common side reaction in chlorosulfonation, particularly if the amount of chlorosulfonating agent is insufficient.[1]

    • Solution: Employing a larger excess of chlorosulfonic acid can help to minimize the formation of the diaryl sulfone. The order of addition is also critical; slowly adding the 4-fluorotoluene to the cooled chlorosulfonic acid is generally preferred.

Question: I'm observing a dark-colored reaction mixture. What does this indicate?
  • Cause: The development of a dark color, such as brown or black, can be a sign of sulfonyl chloride decomposition.[3] This can be exacerbated by high reaction temperatures.

  • Solution: Maintain a low reaction temperature, especially during the initial addition of reagents. For many sulfonyl chloride preparations, keeping the temperature below 30°C is recommended to reduce the rate of decomposition.[3]

Step 2: Amination of 5-Fluoro-2-methylbenzenesulfonyl chloride with Methylamine
Question: The yield of my final product, 5-Fluoro-N,2-dimethylbenzenesulfonamide, is poor, and I see multiple spots on my TLC plate.

Low yields and the presence of impurities in the amination step can be attributed to several factors:

  • Hydrolysis of the Starting Sulfonyl Chloride:

    • Cause: As mentioned previously, the sulfonyl chloride is moisture-sensitive.[2] Any hydrolysis to the sulfonic acid will result in unreacted starting material and lower yields.

    • Solution: Ensure your 5-fluoro-2-methylbenzenesulfonyl chloride is as dry as possible before use. If it has been stored, it may need to be purified or freshly prepared. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also beneficial.[2]

  • Incorrect Stoichiometry or Ineffective Base:

    • Cause: The reaction between the sulfonyl chloride and methylamine generates hydrochloric acid (HCl) as a byproduct.[2] This acid will protonate the methylamine, rendering it non-nucleophilic and halting the reaction.[2]

    • Solution:

      • Use at least two equivalents of methylamine. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the generated HCl.

      • Alternatively, use one equivalent of methylamine and an additional, non-nucleophilic base like triethylamine or pyridine to scavenge the HCl.[2][4] The use of an appropriate base is crucial for driving the reaction to completion.[2]

  • Formation of a Bis-Sulfonated Amine:

    • Cause: In some cases, a second molecule of the sulfonyl chloride can react with the newly formed sulfonamide, particularly if there is a localized excess of the sulfonyl chloride.

    • Solution: Employing an inverse addition, where a solution of the sulfonyl chloride is added dropwise to the solution of methylamine, can help to minimize this side reaction.[4]

Question: I observe a white precipitate upon adding methylamine to my sulfonyl chloride solution, but it's not my product.
  • Cause: This white precipitate is likely methylamine hydrochloride, formed when the generated HCl reacts with the excess methylamine base.[4]

  • Solution: This is a normal observation and indicates that the reaction is proceeding. The methylamine hydrochloride is typically removed during the aqueous workup.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the amination reaction?

Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether.[5][6] The choice of solvent can influence reaction rate and ease of workup. It is critical to use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.[2]

Q2: How should I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials in both steps.[1] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q3: What is the recommended purification method for the final product?

The crude 5-Fluoro-N,2-dimethylbenzenesulfonamide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If significant impurities are present, column chromatography on silica gel may be necessary.[1]

Q4: Are there any safety precautions I should be aware of?

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Sulfonyl chlorides are lachrymators and are corrosive. They should also be handled in a fume hood.

  • Methylamine is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a well-ventilated area.

Q5: Can I use a different base for the amination step?

While excess methylamine is often sufficient, other bases can be used. Tertiary amines like triethylamine (TEA) and pyridine are common choices.[2][6] Inorganic bases such as sodium carbonate have also been reported.[2][6] Recent studies have also explored the use of lithium hydroxide monohydrate (LiOH·H₂O) which can lead to rapid and high-yielding reactions under mild conditions.[7]

IV. Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-methylbenzenesulfonyl chloride
  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Carefully add a 50% molar excess of chlorosulfonic acid to the flask.[1]

  • Slowly add 4-fluorotoluene dropwise from the dropping funnel to the stirred, cooled chlorosulfonic acid. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for the recommended time or until TLC analysis indicates complete consumption of the starting material.[1]

  • Carefully pour the reaction mixture onto a generous amount of cracked ice in a beaker.

  • The 5-fluoro-2-methylbenzenesulfonyl chloride will separate as an oil.

  • Quickly separate the oily layer to minimize hydrolysis.[1]

  • Wash the crude product with cold water.

  • The crude product can be used directly in the next step or purified by vacuum distillation if necessary.

Protocol 2: Synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide
  • Dissolve the crude or purified 5-fluoro-2-methylbenzenesulfonyl chloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine (at least 2 equivalents) in the same solvent.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

V. Data Summary

ParameterStep 1: ChlorosulfonationStep 2: Amination
Key Reagents 4-Fluorotoluene, Chlorosulfonic Acid5-Fluoro-2-methylbenzenesulfonyl chloride, Methylamine
Typical Solvent Neat (no solvent)Dichloromethane, Tetrahydrofuran
Reaction Temp. 0 °C to Room Temperature0 °C to Room Temperature
Key Byproducts Diaryl sulfone, Sulfonic acid (from hydrolysis)Methylamine hydrochloride
Workup Quenching on ice, phase separationAqueous washes
Purification Vacuum distillation (optional)Recrystallization, Column Chromatography

VI. Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 Check Step 1: Chlorosulfonation cluster_step2 Check Step 2: Amination start Low Yield of Final Product s1_yield Low yield of sulfonyl chloride? start->s1_yield s2_purity Impure final product? start->s2_purity s1_incomplete Incomplete reaction? s1_yield->s1_incomplete Yes s1_hydrolysis Signs of hydrolysis? s1_yield->s1_hydrolysis Yes s1_side_product Diaryl sulfone present? s1_yield->s1_side_product Yes s1_sol1 Increase excess of chlorosulfonic acid and/or reaction time. s1_incomplete->s1_sol1 Yes s1_sol2 Use anhydrous conditions, work up quickly at low temp. s1_hydrolysis->s1_sol2 Yes s1_sol3 Increase excess of chlorosulfonic acid. s1_side_product->s1_sol3 Yes s2_hydrolysis Starting sulfonyl chloride hydrolyzed? s2_purity->s2_hydrolysis Yes s2_base Insufficient base? s2_purity->s2_base Yes s2_bis Bis-sulfonated byproduct? s2_purity->s2_bis Yes s2_sol1 Use dry sulfonyl chloride and anhydrous solvent. s2_hydrolysis->s2_sol1 Yes s2_sol2 Use >2 eq. of methylamine or add a non-nucleophilic base. s2_base->s2_sol2 Yes s2_sol3 Use inverse addition (add sulfonyl chloride to amine). s2_bis->s2_sol3 Yes

Caption: A logical troubleshooting workflow for optimizing the synthesis.

VII. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

  • BenchChem. (2025). Technical Support Center: Overcoming Low Conversion in Sulfonyl Chloride Reduction.

  • Gurjar, A. S., et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH·H₂O. Journal of Sulfur Chemistry.

  • BenchChem. (2025). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.

  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.

  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.

  • Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. [Link]

  • Youn, S. W., et al. (2018). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Chemistry & Biology Interface, 8(4), 194-204. [Link]

Sources

Technical Support Center: Purification of 5-Fluoro-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide. This document provides in-depth troubleshooting and purification strategies to address common challenges encountered during the isolation of this compound, ensuring the attainment of high-purity material essential for downstream applications.

Understanding the Reaction and Potential Impurities

The synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide typically involves the reaction of 5-Fluoro-2-methylbenzenesulfonyl chloride with dimethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] While this reaction is generally robust, the crude product is often contaminated with several impurities that can complicate purification and affect the final product's quality.

Typical Synthesis Scheme:

Primary Impurities to Consider:

  • Unreacted 5-Fluoro-2-methylbenzenesulfonyl chloride: Due to incomplete reaction or improper stoichiometry.

  • Unreacted Dimethylamine (and its hydrochloride salt): Excess amine is often used to drive the reaction to completion.

  • 5-Fluoro-2-methylbenzenesulfonic acid: Formed from the hydrolysis of the starting sulfonyl chloride in the presence of trace water.[3]

  • Side-reaction products: While less common with secondary amines, other minor byproducts may form.

A thorough understanding of these potential contaminants is the first step toward developing an effective purification strategy.

Troubleshooting and Purification Guide (FAQ Format)

This section addresses common issues encountered during the purification of 5-Fluoro-N,2-dimethylbenzenesulfonamide and provides detailed, step-by-step protocols.

Q1: My initial work-up is messy, and I'm not sure if I'm removing the primary impurities. What is a reliable extractive work-up protocol?

A1: An effective liquid-liquid extraction is crucial for removing the bulk of ionic and water-soluble impurities. The goal is to separate the desired neutral sulfonamide from the unreacted amine (and its salt) and the sulfonic acid byproduct.

Underlying Principle: The desired product, 5-Fluoro-N,2-dimethylbenzenesulfonamide, is a neutral organic compound soluble in common organic solvents. Unreacted dimethylamine is a base and can be removed by washing with a dilute acid. The sulfonic acid impurity is acidic and can be removed by washing with a dilute base.

Experimental Protocol: Extractive Work-up

  • Quenching: After the reaction is complete (as monitored by TLC), carefully quench the reaction mixture by adding water or a saturated aqueous solution of ammonium chloride.[4]

  • Solvent Addition: If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl. This will protonate the excess dimethylamine, rendering it water-soluble and drawing it into the aqueous layer.[4]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the 5-Fluoro-2-methylbenzenesulfonic acid, converting it to its water-soluble sodium salt.

  • Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]

Workflow for Extractive Work-up

A Reaction Mixture B Quench with Water/NH4Cl A->B C Add Organic Solvent (e.g., DCM) B->C D Wash with 1M HCl (Removes excess amine) C->D E Wash with NaHCO3(aq) (Removes sulfonic acid) D->E F Wash with Brine E->F G Dry (Na2SO4) & Concentrate F->G H Crude Product G->H

Caption: Extractive work-up workflow.

Q2: The crude product is a solid, but it's discolored and has a broad melting point. How can I purify it by recrystallization?

A2: Recrystallization is an excellent technique for purifying solid organic compounds. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[5]

Underlying Principle: For sulfonamides, which contain both polar and non-polar regions, a mixed solvent system is often effective.[6] A common choice is an alcohol-water mixture, such as ethanol-water or isopropanol-water.

Solvent SystemRationale
Ethanol/WaterGood for many sulfonamides due to the balance of polarity.[6]
Isopropanol/WaterA slightly less polar alternative to ethanol/water.
Ethyl Acetate/HexaneSuitable for less polar sulfonamides.

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude 5-Fluoro-N,2-dimethylbenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Troubleshooting Recrystallization

A Issue: Oiling Out B Solution: - Reheat and add more primary solvent - Cool more slowly A->B C Issue: No Crystals Form D Solution: - Scratch flask with glass rod - Add a seed crystal - Concentrate the solution C->D E Issue: Low Yield F Solution: - Use minimum hot solvent - Concentrate mother liquor for a second crop E->F

Caption: Recrystallization troubleshooting.

Q3: My product is an oil or I'm struggling to get good separation by recrystallization. How do I purify it using column chromatography?

A3: Silica gel column chromatography is a powerful method for separating compounds with different polarities. For 5-Fluoro-N,2-dimethylbenzenesulfonamide, a typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Underlying Principle: The stationary phase (silica gel) is polar. Non-polar compounds will travel through the column more quickly, while polar compounds will interact more strongly with the silica gel and elute later. The polarity of the mobile phase can be adjusted to achieve optimal separation.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC).[7] A good solvent system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[7]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Eluent System (Hexane:Ethyl Acetate)Expected Elution Order
9:1 to 7:31. Unreacted 5-Fluoro-2-methylbenzenesulfonyl chloride (less polar) 2. 5-Fluoro-N,2-dimethylbenzenesulfonamide (desired product) 3. 5-Fluoro-2-methylbenzenesulfonic acid (more polar, may streak)

TLC Visualization:

  • UV Light: The aromatic rings in the starting material, product, and sulfonic acid should be UV active, appearing as dark spots on a fluorescent TLC plate.[8]

  • Stains:

    • Potassium Permanganate: Can visualize compounds that are susceptible to oxidation.

    • Vanillin/Sulfuric Acid: A general stain that can produce colored spots with various compounds upon heating.[9]

Purity Assessment

After purification, it is essential to assess the purity of the 5-Fluoro-N,2-dimethylbenzenesulfonamide.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The reported melting point for 5-Fluoro-2-methylbenzenesulfonamide (a related primary sulfonamide) is 155-158 °C, which can serve as a reference point, though the N,N-dimethylated product will have a different melting point.[10]

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry: Confirms the molecular weight of the desired product.

By following these detailed protocols and troubleshooting guides, researchers can effectively remove impurities from the reaction mixture of 5-Fluoro-N,2-dimethylbenzenesulfonamide and obtain a high-purity product suitable for further research and development.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]

  • Thin Layer Chromatography. University of California, Los Angeles. [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]

  • TLC Visualization Methods. University of Colorado Boulder. [Link]

  • Visualizing a TLC plate. YouTube. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications. [Link]

  • How to separate these sulfonamides with TLC. Reddit. [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. PubMed. [Link]

  • TLC of Sulfonamides. ResearchGate. [Link]

  • TLC Visualization Methods. Labster. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Recrystallization. YouTube. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Synthesis of 5-fluoro-2-methoxyacetophenone. PrepChem.com. [Link]

  • 5-Fluoro-2-methylbenzenesulfonamide. Oakwood Chemical. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]

  • Purification of N-substituted aminobenzaldehydes.

Sources

Technical Support Center: Solving Solubility Challenges with 5-Fluoro-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-N,2-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound in aqueous media. Our goal is to equip you with the scientific understanding and experimental protocols necessary to overcome these hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of 5-Fluoro-N,2-dimethylbenzenesulfonamide and how do they influence its water solubility?

A1: Understanding the inherent properties of 5-Fluoro-N,2-dimethylbenzenesulfonamide is the first step in diagnosing and solving solubility issues.

  • Structure and Functional Groups: The molecule contains a benzenesulfonamide core, which is a weakly acidic functional group. The presence of a fluorine atom and two methyl groups contributes to its lipophilicity.

  • pKa: The sulfonamide group (-SO₂NH-) has an acidic proton. The pKa of sulfonamides can vary but generally falls in the range of 5-11.[1] This acidic nature is a critical handle for manipulating solubility through pH adjustments. At a pH below its pKa, the compound will be predominantly in its neutral, less soluble form. Above the pKa, it will deprotonate to form a more soluble anionic salt.

Table 1: Physicochemical Properties of 5-Fluoro-N,2-dimethylbenzenesulfonamide (and related compounds)

PropertyValue/PredictionImplication for Aqueous Solubility
Molecular FormulaC₈H₁₀FNO₂S-
Molecular Weight203.24 g/mol Higher molecular weight can negatively impact solubility.
Predicted LogP~1.5 - 2.5Indicates poor water solubility.
pKa (estimated for sulfonamide group)8 - 10Solubility is highly dependent on pH.

Q2: I'm observing very low solubility of 5-Fluoro-N,2-dimethylbenzenesulfonamide in my aqueous buffer. What is the first troubleshooting step I should take?

A2: The most direct and often most effective initial step is to manipulate the pH of your solution.[2] Given the acidic nature of the sulfonamide group, increasing the pH will lead to its ionization and a significant increase in aqueous solubility.[3][4]

Troubleshooting Guide: Step-by-Step Protocols

Issue 1: Compound Precipitation in Neutral Aqueous Buffer

Underlying Cause: At neutral pH (around 7), 5-Fluoro-N,2-dimethylbenzenesulfonamide is likely to be in its less soluble, unionized form.[3]

Solution: Increase the pH of the solvent to deprotonate the sulfonamide group, forming a more soluble salt.

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Prepare a Stock Solution: If possible, prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO, ethanol, or DMA.[5]

  • Determine Target pH: Based on the estimated pKa (8-10), aim for a final buffer pH that is at least 1-2 units above the pKa to ensure a high degree of ionization. A pH of 9.0 to 11.0 is a good starting point.

  • Prepare Alkaline Buffers: Prepare a range of buffers (e.g., carbonate-bicarbonate, phosphate) at your target pH values.

  • Titration and Observation:

    • Place a known volume of your target aqueous buffer on a stir plate.

    • Slowly add small aliquots of your compound's stock solution while monitoring for any signs of precipitation.

    • If precipitation occurs, it indicates that the solubility limit has been exceeded at that specific pH and concentration.

  • For Direct Dissolution:

    • Weigh a small amount of the solid compound directly into your chosen alkaline buffer.

    • Stir vigorously and allow sufficient time for dissolution (sonication can be used to expedite this process).

    • Visually inspect for any undissolved particles.

dot

cluster_0 Solubility Troubleshooting Workflow start Start: Poor Solubility Observed ph_adjust Adjust pH to > pKa (e.g., pH 9-11) start->ph_adjust check_solubility1 Solubility Improved? ph_adjust->check_solubility1 co_solvent Introduce Co-solvents (e.g., PEG 300, Propylene Glycol) check_solubility1->co_solvent No success Target Solubility Achieved check_solubility1->success Yes check_solubility2 Sufficient Solubility? co_solvent->check_solubility2 excipients Use Excipients (e.g., Cyclodextrins, Surfactants) check_solubility2->excipients No check_solubility2->success Yes excipients->success Partially/Yes reformulate Consider Reformulation (e.g., Solid Dispersion) excipients->reformulate No

Caption: Decision workflow for enhancing aqueous solubility.

Issue 2: Solubility Remains Insufficient Even After pH Adjustment

Underlying Cause: The intrinsic lipophilicity of the molecule may still limit its solubility even in its ionized form.

Solution 1: Introduction of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[5][6]

Commonly Used Co-solvents:

  • Polyethylene Glycol 300 (PEG 300)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerol

  • Dimethylacetamide (DMA)[7]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a few co-solvents from the list above based on the requirements of your experiment (e.g., biocompatibility).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions (at the optimal pH determined previously) containing varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine Solubility:

    • Add an excess amount of 5-Fluoro-N,2-dimethylbenzenesulfonamide to each co-solvent mixture.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Table 2: Example Co-solvent Screening Data (Hypothetical)

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0%15
PEG 30010%150
PEG 30020%450
Propylene Glycol10%120
Propylene Glycol20%380

Solution 2: Utilization of Solubilizing Excipients

For more challenging cases, the use of specialized excipients can dramatically improve solubility.[8][9]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic drug molecules, effectively increasing their apparent water solubility.[5] Modified cyclodextrins like Captisol® (a sulfobutylether-β-cyclodextrin) are particularly effective.[8]

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap poorly soluble compounds, leading to a significant increase in solubility.[10][11] Common examples include Polysorbate 80 (Tween® 80) and Sodium Dodecyl Sulfate (SDS).

Experimental Protocol: Excipient Screening

  • Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of different excipients (e.g., 10% w/v Captisol®, 5% w/v Polysorbate 80) in your optimized aqueous buffer.

  • Create a Dilution Series: Prepare a range of excipient concentrations by diluting the stock solutions.

  • Measure Solubility: Follow the same procedure as the co-solvent screening to determine the solubility of 5-Fluoro-N,2-dimethylbenzenesulfonamide in each excipient solution.

dot

cluster_1 Mechanisms of Solubility Enhancement cluster_ph pH Adjustment cluster_cosolvent Co-solvents cluster_excipient Excipients compound 5-Fluoro-N,2-dimethyl- benzenesulfonamide (Poorly Soluble) ph_node Increase pH > pKa compound->ph_node cosolvent_node Add Co-solvent (e.g., PEG 300) compound->cosolvent_node excipient_node Add Cyclodextrin or Surfactant compound->excipient_node ionized Ionized, More Soluble Form ph_node->ionized Deprotonation reduced_polarity Reduced Solvent Polarity cosolvent_node->reduced_polarity Reduces Water's Hydrogen Bond Network encapsulation Encapsulation/ Micelle Formation excipient_node->encapsulation Hydrophobic Interaction

Caption: Key mechanisms for improving aqueous solubility.

Advanced Strategies

For very challenging formulations, particularly for in vivo applications, more advanced techniques may be necessary:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[12][13] Techniques like spray drying or hot-melt extrusion can be used to create amorphous solid dispersions, which often exhibit enhanced dissolution rates and solubility.[14][15]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be a powerful approach to improve oral bioavailability.[16]

These advanced methods typically require specialized equipment and formulation expertise.

We trust this guide will be a valuable resource in your experimental work with 5-Fluoro-N,2-dimethylbenzenesulfonamide. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Kim, Y. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-55. Available at: [Link]

  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-4. Available at: [Link]

  • Gautam, A., et al. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Catalent. Available at: [Link]

  • The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 52. Available at: [Link]

  • Ghorab, M. M., et al. (2004). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 9(3), 259-70. Available at: [Link]

  • Strickley, R. G. (2004). Co-solvent and Complexation Systems. ResearchGate. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Sharma, D., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 3(3), 290-302. Available at: [Link]

  • Jouyban, A., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

  • Park, J., & Huwe, B. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 154, 429-436. Available at: [Link]

  • Liu, Y., et al. (2018). Effects of pH on the sulfanilamide speciation and adsorption capacity of sulfonamide. ResearchGate. Available at: [Link]

  • Park, J., & Huwe, B. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ResearchGate. Available at: [Link]

  • Slideshare. (2015). Methods of solubility enhancements. Slideshare. Available at: [Link]

  • Kumar, S., & Singh, A. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • Almurshedi, A. S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(18), 5854. Available at: [Link]

  • Schwartz, W. B., et al. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. The Journal of Urology, 49(1), 175-183. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. Available at: [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

Sources

Technical Support Center: 5-Fluoro-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on preventing the hydrolysis of 5-Fluoro-N,2-dimethylbenzenesulfonamide.

Welcome to the technical support center for 5-Fluoro-N,2-dimethylbenzenesulfonamide. This resource is designed to provide you with in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and best practices in the field to help you achieve reliable and reproducible results.

Understanding the Stability of 5-Fluoro-N,2-dimethylbenzenesulfonamide

5-Fluoro-N,2-dimethylbenzenesulfonamide, like other sulfonamides, possesses a functional group that can be susceptible to hydrolysis, particularly under certain experimental conditions. The stability of the sulfonamide bond is influenced by factors such as pH, temperature, and the nature of the solvent. The presence of both an electron-donating group (2-methyl) and an electron-withdrawing group (5-fluoro) on the benzene ring can create a complex electronic environment that influences its reactivity. While sulfonamides are generally more stable in neutral to alkaline conditions, acidic environments can promote hydrolytic cleavage.[1]

This guide will provide you with the necessary knowledge and practical protocols to minimize the risk of hydrolysis and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers encounter when working with 5-Fluoro-N,2-dimethylbenzenesulfonamide.

Q1: What is the primary cause of 5-Fluoro-N,2-dimethylbenzenesulfonamide degradation in experiments?

A1: The primary cause of degradation for 5-Fluoro-N,2-dimethylbenzenesulfonamide is hydrolysis of the sulfonamide bond. This reaction is most commonly catalyzed by acidic conditions, leading to the cleavage of the sulfur-nitrogen bond. Elevated temperatures can also accelerate this degradation process.

Q2: At what pH is 5-Fluoro-N,2-dimethylbenzenesulfonamide most stable?

A2: Sulfonamides are generally most stable in neutral to slightly alkaline aqueous solutions (pH 7-9).[1] Highly acidic conditions (pH < 4) should be avoided whenever possible to prevent accelerated hydrolysis.

Q3: How should I prepare a stock solution of 5-Fluoro-N,2-dimethylbenzenesulfonamide to ensure its stability?

A3: It is recommended to prepare stock solutions in a non-protic organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. If an aqueous buffer is required for your experiment, prepare a concentrated stock in an organic solvent first and then dilute it into the aqueous buffer immediately before use. This minimizes the compound's exposure to aqueous conditions. For long-term storage, stock solutions should be stored at -20°C or -80°C.

Q4: Can I use a universal buffer for my experiments with this compound?

A4: While universal buffers can be convenient, it is crucial to select one that maintains a stable pH in the neutral to slightly alkaline range. Phosphate-buffered saline (PBS) at pH 7.4 is a common and suitable choice for many biological experiments.[2] Always verify the pH of your final experimental solution after adding all components.

Q5: What are the signs of degradation, and how can I detect it?

A5: Signs of degradation can include a loss of biological activity, inconsistent experimental results, or the appearance of unexpected peaks in analytical analyses. The most reliable way to detect hydrolysis is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4][5] This technique can separate the parent compound from its degradation products, allowing for quantification of any hydrolysis that has occurred.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues related to the potential hydrolysis of 5-Fluoro-N,2-dimethylbenzenesulfonamide.

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity in assays. Hydrolysis of the compound leading to a lower effective concentration.1. Verify Solution pH: Measure the pH of your assay buffer and any other aqueous solutions the compound is exposed to. Ensure it is within the recommended neutral to slightly alkaline range. 2. Prepare Fresh Solutions: Prepare fresh dilutions of your compound from a stock solution for each experiment to rule out degradation in diluted aqueous solutions. 3. Review Experimental Protocol: Check if any steps in your protocol involve prolonged exposure to acidic conditions or high temperatures.
Appearance of unknown peaks in HPLC analysis. Formation of hydrolysis products.1. Analyze a Freshly Prepared Standard: Run a freshly prepared solution of the compound to confirm the retention time of the parent peak. 2. Conduct a Forced Degradation Study: Intentionally expose the compound to acidic and basic conditions to generate the expected hydrolysis products. This will help in identifying the unknown peaks in your experimental samples. 3. Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from potential degradation products.
Precipitation of the compound upon dilution in aqueous buffer. Poor aqueous solubility, which can be exacerbated by pH changes.1. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO. When diluting into your aqueous buffer, do so dropwise while vortexing to aid dissolution. 2. Check Buffer Compatibility: Ensure the chosen buffer does not contain components that could react with or reduce the solubility of your compound.

Experimental Protocols

To ensure the stability of 5-Fluoro-N,2-dimethylbenzenesulfonamide in your experiments, follow these detailed protocols.

Protocol 1: Preparation of a Stable Stock Solution
  • Materials:

    • 5-Fluoro-N,2-dimethylbenzenesulfonamide (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of 5-Fluoro-N,2-dimethylbenzenesulfonamide in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Materials:

    • Stock solution of 5-Fluoro-N,2-dimethylbenzenesulfonamide in DMSO

    • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Sterile polypropylene tubes

  • Procedure:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental volume.

    • In a sterile polypropylene tube, add the required volume of the aqueous buffer.

    • While gently vortexing the buffer, add the calculated volume of the stock solution dropwise. This gradual addition helps to prevent precipitation.

    • Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects in your experiment.

    • Use the freshly prepared working solution immediately. Do not store aqueous dilutions for extended periods.

Protocol 3: Monitoring Stability by HPLC
  • Objective: To assess the stability of 5-Fluoro-N,2-dimethylbenzenesulfonamide in a given experimental condition over time.

  • Procedure:

    • Prepare the experimental solution of the compound at the desired concentration in the relevant buffer or media.

    • Immediately after preparation (t=0), take an aliquot of the solution and inject it into a validated HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.

    • Incubate the remaining solution under the experimental conditions (e.g., specific temperature, light exposure).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC.

    • Compare the peak area of the parent compound at each time point to the initial peak area at t=0. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation.

    • Calculate the percentage of the compound remaining at each time point to determine its stability under the tested conditions.

Visualizing the Hydrolysis Pathway and Prevention Strategy

To better understand the process of hydrolysis and the strategies to prevent it, the following diagrams illustrate the key concepts.

Hydrolysis_Pathway Compound 5-Fluoro-N,2-dimethyl- benzenesulfonamide Products Hydrolysis Products (e.g., 5-Fluoro-2-methyl- benzenesulfonic acid + Dimethylamine) Compound->Products Hydrolysis Acid Acidic Conditions (H+) Acid->Compound Catalyzes

Caption: Acid-catalyzed hydrolysis of 5-Fluoro-N,2-dimethylbenzenesulfonamide.

Prevention_Strategy cluster_storage Storage cluster_handling Experimental Handling cluster_verification Verification Solid Solid Compound -20°C, Desiccated, Dark Stock Stock Solution (DMSO) -80°C, Aliquoted, Dark Solid->Stock Dissolve Prepare Prepare Fresh Aqueous Dilutions Stock->Prepare Dilute Stable_Compound Stable 5-Fluoro-N,2-dimethyl- benzenesulfonamide Prepare->Stable_Compound Buffer Use Neutral pH Buffer (e.g., PBS pH 7.4) Buffer->Stable_Compound Temp Avoid High Temperatures Temp->Stable_Compound HPLC Monitor Stability by HPLC Stable_Compound->HPLC Verify

Caption: Workflow for maintaining the stability of the compound.

References

  • Hengyuan Fine Chemical. (2025, April 2). Buffer Selection Guide: Optimal Choices for Various Applications. Retrieved from [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1341-1349.
  • Hopax Fine Chemicals. (2024, August 2). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Retrieved from [Link]

  • Food Safety and Inspection Service, USDA. (2009, September 25). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Retrieved from [Link]

  • NUCLEUS information resources. (2010, December 6). SOP Sulfonamides in tissue 2010. Retrieved from [Link]

  • Tölgyesi, Á., Berky, R., Békesi, K., Fekete, S., Fekete, J., & Sharma, V. K. (2013). Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection.
  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies.
  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

  • Hrnciarova, M., et al. (2019).
  • Ingle, R. A., & Raston, C. L. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 19(10), 2435-2441.
  • Kümmerer, K. (2009). Antibiotics in the aquatic environment–a review–part I. Chemosphere, 75(4), 417-434.
  • Zuehlke, S., & Pinnekamp, J. (2009). Biodegradation of sulfonamides in the environment. In The Handbook of Environmental Chemistry (pp. 147-171). Springer, Berlin, Heidelberg.

Sources

Technical Support Center: N-Alkylation of Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-Alkylation of Fluorinated Sulfonamides Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Content Type: Technical Guide & FAQ

The Core Challenge: The Fluorine Paradox

Welcome to the technical support center. If you are here, you are likely experiencing stalled reactions or poor yields when attempting to alkylate a fluorinated sulfonamide scaffold (


 or 

).

The Problem: Incorporating fluorine into the sulfonamide backbone creates a "Nucleophilicity vs. Acidity" paradox. Fluorine’s strong electron-withdrawing nature (inductive effect,


) significantly lowers the 

of the

proton, often by 2–3 log units compared to non-fluorinated analogs [1].
  • The Good News: Deprotonation is easy. You do not need dangerous bases like

    
    .
    
  • The Bad News: The resulting anion is highly stabilized and delocalized. It is a "hard," sluggish nucleophile that struggles to displace leaving groups in standard

    
     reactions.
    

This guide addresses how to break this stability and drive the reaction forward.

Troubleshooting Logic Tree

Before modifying your reaction, locate your issue on the logic tree below to identify the mechanistic bottleneck.

TroubleshootingTree Start Start: Reaction Failed CheckSM Check TLC/LCMS: Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes: SM Remains (No Reaction) CheckSM->SM_Yes Majority SM SM_No No: SM Consumed (Wrong Product) CheckSM->SM_No New Spots CheckBase Diagnostic: Anion Stability SM_Yes->CheckBase Solvent Issue: Tight Ion Pairing Solution: Switch to DMF/Cs2CO3 CheckBase->Solvent Using NaH/THF? Temp Issue: Activation Energy Solution: Heat to 60-80°C CheckBase->Temp Using K2CO3/MeCN? Identify Identify Byproduct SM_No->Identify Elimination Issue: E2 Elimination (Alkene formed) Solution: Use Weaker Base Identify->Elimination Alkene observed O_Alk Issue: O-Alkylation (Sulfonate ester) Solution: Change Leaving Group Identify->O_Alk O-isomer observed

Figure 1: Diagnostic logic tree for troubleshooting N-alkylation failures. Follow the path based on the fate of your starting material.

Frequently Asked Questions (Technical Deep Dive)

Q1: I am using Sodium Hydride (NaH) in THF, but the reaction is stalled. Why?

Diagnosis: Tight Ion Pairing. While


 effectively deprotonates the sulfonamide, the resulting sodium salt (

) forms a tight ion pair with the sulfonamide anion in ethers like THF. Because your fluorinated sulfonamide anion is already electron-deficient, this tight coordination further masks its nucleophilicity.

The Fix: The "Cesium Effect" Switch to Cesium Carbonate (


)  in DMF .
  • Mechanism: The large ionic radius of Cesium (

    
    ) makes it highly polarizable and easily solvated in DMF. This prevents the formation of tight ion pairs, leaving the sulfonamide anion "naked" and more reactive [2].
    
  • Evidence: Studies show that for weak nucleophiles,

    
     in DMF can increase reaction rates by 10-100x compared to 
    
    
    
    or
    
    
    [2].
Q2: My alkyl halide is disappearing, but I see no product. Where is it going?

Diagnosis: E2 Elimination. If you are using a secondary alkyl halide or a sterically hindered primary halide, your sulfonamide anion (or the excess base) might be acting as a base rather than a nucleophile, causing elimination of the alkyl halide to an alkene.

The Fix:

  • Lower Basicity: Move away from hydride bases (

    
    ) to carbonates (
    
    
    
    or
    
    
    ).
  • Change Electrophile: If possible, switch to a primary alkyl halide.

  • Finkelstein Modification: Add 10 mol% Sodium Iodide (NaI) . This generates the alkyl iodide in situ, which is a significantly better electrophile (

    
     is a better leaving group than 
    
    
    
    or
    
    
    ), allowing the substitution (
    
    
    ) to outcompete elimination (
    
    
    ).
Q3: Can I use the Mitsunobu reaction instead?

Diagnosis:


 Dependent.
Yes, but with caveats. The classic Mitsunobu (DEAD/PPh3) works best for nucleophiles with a 

between 7 and 13 [3].
  • If

    
    :  (Common for highly fluorinated sulfonamides like triflamides), the anion is too stable to displace the phosphine oxide intermediate.
    
  • If

    
    :  The sulfonamide cannot protonate the betaine intermediate.
    

The Fix: If your fluorinated sulfonamide is moderately acidic (


 7-10), standard Mitsunobu works. If it is stubborn, use ADDP  (1,1'-(azodicarbonyl)dipiperidine) and 

(tributylphosphine). This combination creates a more basic betaine intermediate and a more reactive alkylating species [3].

Experimental Protocols

Protocol A: The "Cesium Effect" Standard ( )

Best for: Primary alkyl halides and stubborn fluorinated substrates.

Reagents:

  • Fluorinated Sulfonamide (1.0 equiv)

  • Alkyl Halide (1.2 - 1.5 equiv)

  • Cesium Carbonate (

    
    )  (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Additive: TBAI (tetrabutylammonium iodide) (10 mol%) - Optional, for chlorides.

Step-by-Step:

  • Drying: Flame-dry a round-bottom flask and cool under Argon.

  • Solvation: Dissolve the sulfonamide in anhydrous DMF.

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C . Monitor by LCMS at 2 hours.

    • Why 60°C? Room temp is often insufficient for fluorinated anions; 60°C overcomes the activation barrier without promoting thermal decomposition.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .
    
Protocol B: Modified Mitsunobu (For Alcohol Substrates)

Best for: When alkyl halides are unstable or unavailable.

Reagents:

  • Fluorinated Sulfonamide (1.0 equiv)

  • Alcohol (

    
    ) (1.5 equiv)
    
  • Triphenylphosphine (

    
    )  (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Dissolve Sulfonamide, Alcohol, and

    
     in THF under 
    
    
    
    . Cool to 0°C.[1]
  • Add DIAD dropwise over 10 minutes. Do not add all at once; exotherm control is key.

  • Allow to warm to RT and stir for 12-24 hours.

  • Troubleshooting: If no reaction, switch

    
     and 
    
    
    
    (requires benzene/toluene and heating to 60°C).

Comparative Data: Base & Solvent Effects[2][3]

The following table summarizes the conversion rates of a model reaction (4-trifluoromethylbenzenesulfonamide + benzyl bromide) under various conditions [2][4].

BaseSolventTemp (°C)Time (h)Conversion (%)Notes

THF2524< 10%Tight ion pairing inhibits reaction.

Acetone55 (Reflux)2445%Poor solubility of carbonate in acetone.

DMF601275%Better, but potassium ion pairs are still tight.

DMF 60 4 > 95% Optimal. Naked anion effect.

MeCN801260%Organic base works, but removal is difficult.

Mechanistic Visualization: The Cesium Effect

Understanding the solution-phase behavior is critical for troubleshooting.

CesiumEffect cluster_0 Sodium (NaH/THF) - INACTIVE cluster_1 Cesium (Cs2CO3/DMF) - ACTIVE Na_Complex Tight Ion Pair [R-SO2-N(-) ... Na(+)] Solvent_THF THF Solvation (Weak) Reaction Reaction with R-X (SN2) Na_Complex->Reaction Slow/Blocked Cs_Cation Cs(+) Cation (Large, Diffuse) DMF_Shell DMF Solvation Shell (Separates Ions) Cs_Cation->DMF_Shell Fully Solvated Naked_Anion Naked Anion [R-SO2-N(-)] (Reactive Nucleophile) DMF_Shell->Naked_Anion Releases Naked_Anion->Reaction Fast

Figure 2: Mechanistic comparison of Sodium vs. Cesium salts. The large Cesium cation is effectively sequestered by DMF, freeing the sulfonamide anion for reaction.

References

  • Perfluoroalkane Sulfonamides and Derivatives: Sorption and Microbial Biotransformation Insights. Environmental Science & Technology, 2025. [Link] (Provides quantitative pKa data demonstrating the acidification effect of fluorination).

  • An Assessment of the Causes of the "Cesium Effect". Journal of Organic Chemistry, 1987. [Link] (The foundational text explaining the solvation mechanics of Cesium in DMF).

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009. [Link] (Defines the pKa windows for successful Mitsunobu transformations).

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Journal of Organic Chemistry, 2019.[2][3] [Link] (Comparative data on base/solvent efficiency and alternative catalytic methods).

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-Fluoro-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 5-Fluoro-N,2-dimethylbenzenesulfonamide: A Comparative Analysis of Spectroscopic Techniques

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides a comprehensive analysis of the structural characterization of 5-Fluoro-N,2-dimethylbenzenesulfonamide, a molecule of interest in medicinal chemistry, with a primary focus on the interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum.

This document, intended for researchers, scientists, and drug development professionals, will navigate the intricacies of 1H NMR analysis and extend the discussion to other complementary spectroscopic techniques. By presenting a comparative overview, we aim to equip the reader with the knowledge to select the most appropriate analytical tools for comprehensive structural verification.

The Central Role of 1H NMR in Structural Elucidation

Proton (1H) NMR spectroscopy remains the preeminent technique for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a novel or synthesized compound like 5-Fluoro-N,2-dimethylbenzenesulfonamide, 1H NMR serves as the first and most informative analytical step.

Predicted 1H NMR Spectrum of 5-Fluoro-N,2-dimethylbenzenesulfonamide

The structure of 5-Fluoro-N,2-dimethylbenzenesulfonamide dictates a unique 1H NMR fingerprint. The molecule comprises a substituted benzene ring and two methyl groups, each with distinct chemical environments.

A detailed breakdown of the expected signals is as follows:

  • Aromatic Protons (H-3, H-4, H-6): The three protons on the benzene ring are subject to electronic effects from the electron-withdrawing sulfonamide and fluoro groups, and the electron-donating methyl group. This results in a complex splitting pattern in the downfield region of the spectrum, further complicated by both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • N-H Proton: The proton attached to the nitrogen of the sulfonamide group is expected to appear as a quartet due to coupling with the adjacent N-methyl protons. Its chemical shift can be concentration and solvent-dependent.

  • N-Methyl Protons (-NHCH3): These protons will appear as a doublet due to coupling with the single N-H proton.

  • Aromatic Methyl Protons (Ar-CH3): The methyl group at the C-2 position of the benzene ring is expected to be a singlet, as it has no adjacent protons to couple with.

The following table summarizes the predicted 1H NMR data for 5-Fluoro-N,2-dimethylbenzenesulfonamide.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
H-67.85 - 7.75Doublet of doublets (dd)J(H-H) and J(H-F)1H
H-47.40 - 7.30Doublet of doublets (dd)J(H-H) and J(H-F)1H
H-37.25 - 7.15Doublet (d)J(H-H)1H
N-HVariable (e.g., 5.0 - 6.0)Quartet (q)J(H-H)1H
N-CH32.65 - 2.55Doublet (d)J(H-H)3H
Ar-CH32.55 - 2.45Singlet (s)N/A3H
Experimental Protocol for 1H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-Fluoro-N,2-dimethylbenzenesulfonamide.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the peak multiplicities and coupling constants to deduce the connectivity of the protons.

The following diagram illustrates the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Spectrum integrate->analyze Analytical_Decision_Tree start Structural Elucidation of 5-Fluoro-N,2-dimethylbenzenesulfonamide h1_nmr 1H NMR start->h1_nmr initial_structure Initial Structural Hypothesis? h1_nmr->initial_structure initial_structure->h1_nmr No, Re-evaluate ms Mass Spectrometry initial_structure->ms Yes ftir FTIR Spectroscopy initial_structure->ftir Yes c13_nmr 13C NMR ms->c13_nmr ftir->c13_nmr two_d_nmr 2D NMR (COSY, HSQC) c13_nmr->two_d_nmr Ambiguities Remain? final_structure Confirmed Structure c13_nmr->final_structure No two_d_nmr->final_structure

Decision tree for selecting analytical techniques for structural confirmation.

Conclusion

The structural elucidation of 5-Fluoro-N,2-dimethylbenzenesulfonamide is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. While 1H NMR provides the foundational information regarding the proton framework, a truly unambiguous assignment is best achieved through the integration of data from 13C NMR, 2D NMR, mass spectrometry, and FTIR spectroscopy. This integrated analytical approach ensures the highest level of confidence in the determined structure, a critical requirement in the rigorous field of drug discovery and development. By understanding the strengths and limitations of each technique, researchers can devise an efficient and effective strategy for the comprehensive characterization of novel chemical entities.

References

  • Introduction to NMR Spectroscopy , University of California, Davis. [Link]

  • Interpreting Proton NMR Spectra , LibreTexts Chemistry. [Link]

  • Mass Spectrometry , American Chemical Society. [Link]

  • Infrared Spectroscopy , LibreTexts Chemistry. [Link]

Predicted ¹³C NMR Chemical Shifts for 5-Fluoro-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the C13 NMR Chemical Shifts of 5-Fluoro-N,2-dimethylbenzenesulfonamide: A Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers a comprehensive analysis of the ¹³C NMR chemical shifts for 5-Fluoro-N,2-dimethylbenzenesulfonamide, a compound of interest within the broader class of sulfonamides known for their diverse pharmacological activities.

While a direct experimental spectrum for this specific molecule is not publicly available, this guide leverages established principles of substituent effects, comparative data from analogous structures, and predictive methodologies to provide a robust and scientifically grounded analysis. This approach mirrors the real-world challenges faced by researchers in interpreting spectra of novel compounds.

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. The substituents on the benzene ring—a fluorine atom, a methyl group, and a sulfonamide group—each exert distinct electronic effects (inductive and resonance) that modulate the shielding of the aromatic carbons.

The predicted ¹³C NMR chemical shifts for 5-Fluoro-N,2-dimethylbenzenesulfonamide, dissolved in a standard NMR solvent like CDCl₃, are summarized below. The predictions are based on established substituent chemical shift (SCS) effects on a benzene ring (base value ~128.5 ppm).

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 ~142ipso-Carbon attached to the bulky and electron-withdrawing sulfonamide group. Deshielded.
C2 ~135ipso-Carbon bearing the methyl group. The alkyl group causes a deshielding effect.
C3 ~133ortho to the methyl group and meta to the sulfonamide. Experiences deshielding from the methyl group.
C4 ~118 (d, ¹JCF ≈ 250 Hz)ortho to the fluorine and meta to the methyl group. Shielded by the +R effect of fluorine. Will appear as a doublet due to one-bond coupling to ¹⁹F.
C5 ~163 (d, ²JCF ≈ 22 Hz)ipso-Carbon attached to the highly electronegative fluorine. Strongly deshielded. Will appear as a doublet due to two-bond coupling to ¹⁹F.
C6 ~115 (d, ²JCF ≈ 25 Hz)ortho to the sulfonamide and ortho to the fluorine. Shielded by the +R effect of fluorine. Will appear as a doublet due to two-bond coupling to ¹⁹F.
C-Methyl (on ring) ~20Typical chemical shift for a methyl group attached to an aromatic ring.
N-Methyl ~30Typical chemical shift for a methyl group attached to a nitrogen atom in a sulfonamide.

Note: The values are estimates. Actual experimental values may vary based on solvent, concentration, and temperature. The C-F coupling constants (J) are typical values and provide a key diagnostic feature.

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we can compare them to the experimental data of simpler, related molecules. This comparative approach is a powerful tool for spectral assignment.

CompoundC1 (SO₂R)C2/C6 (ortho)C3/C5 (meta)C4 (para)Source
Benzenesulfonamide 142.9126.5129.0132.7[1]
Toluene 137.8129.1128.3125.4N/A
Fluorobenzene 162.4 (d)115.4 (d)130.2 (d)124.3 (d)N/A

Analysis of Substituent Effects:

  • Sulfonamide Group: Comparing benzenesulfonamide to benzene, the ipso-carbon (C1) is significantly deshielded to ~143 ppm due to the electron-withdrawing nature of the SO₂NH₂ group.[1] This supports our prediction for C1 in the target molecule.

  • Methyl Group: In toluene, the ipso-carbon is deshielded to ~138 ppm, while the ortho and para positions are slightly shielded due to hyperconjugation. The effect on the meta position is minimal. This helps rationalize the shifts for C2 and C3.

  • Fluorine Atom: Fluorine is highly electronegative, causing a strong deshielding effect on the ipso-carbon (C5, ~163 ppm). However, through its +R (resonance) effect, it shields the ortho (C4, C6) and para positions. This shielding effect is critical for assigning the upfield aromatic signals in our target molecule. Aromatic carbons in substituted benzenes typically have chemical shifts between 110-165 ppm.[2]

By synthesizing these individual effects, we can confidently predict that the C5 carbon attached to fluorine will be the most downfield, and the carbons ortho to the fluorine (C4 and C6) will be the most upfield in the aromatic region.

Experimental Protocol for ¹³C NMR Data Acquisition

Achieving high-quality, reproducible ¹³C NMR data requires a standardized and well-justified experimental protocol. The standard ¹³C NMR experiment involves broadband proton decoupling to simplify the spectrum by removing C-H couplings.[3]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of 5-Fluoro-N,2-dimethylbenzenesulfonamide. Causality: This concentration provides a good balance between signal strength and solubility, minimizing acquisition time without risking sample precipitation.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the deuterium lock signal, which stabilizes the magnetic field.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm). Causality: TMS provides a sharp, inert reference signal for calibrating the chemical shift axis.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and ensure it is spinning at the recommended rate (~20 Hz) to average out magnetic field inhomogeneities.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹³C probe to the sample. Causality: This step is crucial for maximizing the efficiency of radiofrequency pulse transmission and signal detection, thereby improving signal-to-noise.

  • Data Acquisition Parameters:

    • Experiment Type: Standard 1D ¹³C with proton decoupling (zgpg30 or similar pulse program).

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm). Causality: This wide range ensures that all carbon signals, from aliphatic to potential carbonyl regions, are captured.[4]

    • Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve adequate signal-to-noise. Causality: ¹³C has a low natural abundance (1.1%), requiring signal averaging over many scans to obtain a clear spectrum.[5]

    • Relaxation Delay (d1): 2 seconds. Causality: This delay allows for the relaxation of carbon nuclei back to their equilibrium state between pulses. Quaternary carbons have longer relaxation times and may require a longer d1 for accurate quantification, though for simple identification, 2s is often sufficient.[3]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Phase correct the spectrum manually to ensure all peaks are in pure absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Perform baseline correction to ensure a flat baseline across the spectrum.

Visualization of the Analytical Workflow

The process of assigning ¹³C NMR peaks for a novel compound is a logical workflow that combines predictive knowledge with comparative analysis.

G cluster_0 Prediction & Hypothesis cluster_1 Experimental Verification cluster_2 Analysis & Comparison A Propose Structure: 5-Fluoro-N,2-dimethylbenzenesulfonamide B Analyze Substituent Chemical Shift (SCS) Effects (F, Me, SO2NMe2) A->B Identify Substituents C Predict Approximate Chemical Shifts & JCF Couplings B->C H Compare with Predicted Shifts and Database Compounds (e.g., Benzenesulfonamide) C->H Hypothesis D Prepare Sample (Compound + Solvent + TMS) E Acquire 13C NMR Spectrum (Proton Decoupled) D->E F Process Data (FT, Phasing, Calibration) E->F G Obtain Experimental Peak List F->G G->H Experimental Data I Assign All Carbon Signals H->I J Final Structure Confirmation I->J

Caption: Workflow for ¹³C NMR structure elucidation and peak assignment.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 10361–10369. [Link]

  • Gasteiger, J., et al. (2022). Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 27(15), 4983. [Link]

  • Fowler, S. (2017). How to predict the ¹³C NMR spectrum of a compound. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). ¹³C NMR Protocol for beginners AV-400. Chemistry Department Document. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]

  • EPFL. (n.d.). ¹³C NMR. EPFL Chemistry Department. [Link]

  • ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. ResearchGate Publication Table. [Link]

  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 24(8), 941–955. [Link]

  • Bingol, K., & Brüschweiler, R. (2019). Practical Guidelines for ¹³C-Based NMR Metabolomics. Metabolites, 9(4), 74. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Reddit. (2023). Explanation for ¹³C-Shift on aromatic system. r/NMRspectroscopy. [Link]

  • SpectraBase. (n.d.). Benzenesulfonamide, N-(2-cyanoethyl)- - Optional[¹³C NMR]. SpectraBase. [Link]

  • SpectraBase. (n.d.). Benzenesulfonamide, 2-nitro-N-(4-fluorophenyl)- - Optional[¹³C NMR]. SpectraBase. [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. ResearchGate Publication Table. [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. ResearchGate Publication Table. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Chemistry Department. [Link]

  • University of Ottawa. (n.d.). ¹³Carbon NMR. NMR Facility. [Link]

  • Scribd. (n.d.). ¹³C NMR Chemical Shift Table.pdf. Scribd. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

FTIR Absorption Peaks for Sulfonamide Group in Fluorinated Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FTIR characterization of the sulfonamide group within fluorinated benzene scaffolds. It is designed for researchers requiring high-fidelity spectral interpretation for drug discovery and quality control.

Executive Summary: The Fluorine Effect

In medicinal chemistry, fluorinated benzenesulfonamides are ubiquitous due to their enhanced metabolic stability and lipophilicity. However, the introduction of a fluorine atom—highly electronegative and possessing lone pairs—alters the vibrational landscape of the sulfonamide moiety.

The Core Insight: The presence of a fluorine atom on the benzene ring typically induces a hypsochromic shift (Blue Shift) in the sulfonyl (


) stretching frequencies due to the inductive withdrawal of electron density, which strengthens the 

bond character. However, this effect is often subtle (

) and is frequently complicated by the appearance of strong

stretching bands that can obscure the sulfonamide "fingerprint."
Theoretical Framework: Vibrational Modes & Causality

To interpret the spectrum accurately, one must understand the electronic "tug-of-war" occurring on the benzene ring:

  • Inductive Effect (-I): The fluorine atom pulls electron density through the sigma bond framework. This withdrawal destabilizes the

    
     resonance slightly, increasing the double-bond character and force constant (
    
    
    
    ), thereby shifting peaks to higher wavenumbers .
  • Resonance Effect (+M): While fluorine can donate electrons into the ring

    
    -system, the sulfur atom in the sulfonamide group is tetrahedral (
    
    
    
    -like) and separated from the ring's
    
    
    -system, making the resonance contribution to the
    
    
    bond order minimal compared to the inductive effect.

Therefore, the dominant observable effect is a stiffening of the


 bonds. 
Comparative Analysis: Standard vs. Fluorinated Peaks

The following table contrasts the vibrational signatures of a standard benzenesulfonamide with its fluorinated analogues (e.g., 4-fluorobenzenesulfonamide).

Vibrational ModeFunctional GroupStandard Frequency (cm⁻¹)Fluorinated Frequency (cm⁻¹)Shift DirectionIntensity
Asymmetric Stretch



⬆ Blue ShiftStrong
Symmetric Stretch



⬆ Blue ShiftStrong
C-F Stretch

N/A

New PeakVery Strong
N-H Stretch (Primary)


/


MinimalMedium
S-N Stretch



⬆ Slight BlueWeak/Med
Aromatic C=C



⬆ Blue ShiftVariable

Critical Note: The C-F stretch (typically ~1230 cm⁻¹) sits dangerously close to the "valley" between the two


 peaks. In para-substituted systems, it often appears as a distinct, sharp band, but in complex matrices, it can merge with the 

asymmetric band.
Experimental Protocol: High-Fidelity Acquisition

To resolve these subtle shifts and overlapping bands, a standard "scan-and-go" approach is insufficient. Use this self-validating protocol.

Step 1: Sample Preparation (The "Dilution" Rule)

  • Technique: KBr Pellet (Preferred for resolution) or Diamond ATR.

  • Protocol: If using ATR, ensure high contact pressure. If using KBr, maintain a 1:100 sample-to-KBr ratio. Why? High concentrations cause peak broadening (saturation) of the strong

    
     bands, making it impossible to distinguish the 
    
    
    
    peak shoulder.

Step 2: Instrument Parameters

  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹). You need this to resolve the

    
     doublet and separate the 
    
    
    
    band.
  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio for the weaker

    
     bands.
    

Step 3: Post-Processing

  • Baseline Correction: Rubberband method (64 points).

  • Validation: Check the 2000–2500 cm⁻¹ region. It should be flat. If noise exists here, your background subtraction failed.

Workflow Visualization

FTIR_Workflow Start Sample Material Prep Prep: 1% in KBr or High-Pressure ATR Start->Prep Homogenize Acquire Acquisition: Res: 2 cm⁻¹, 64 Scans Prep->Acquire Load Process Processing: Baseline & Atmospheric Suppression Acquire->Process Raw Interferogram Analyze Peak Picking: Focus 1100-1400 cm⁻¹ Process->Analyze Absorbance Spectrum

Figure 1: Optimized experimental workflow for resolving fluorinated sulfonamide spectra.

Troubleshooting & Interpretation Logic

The most common error is misidentifying the


 stretch as the 

asymmetric stretch. Use this logic tree to validate your assignment.
Differentiation Logic Tree

Peak_Logic Start Identify Strong Peaks in 1100-1400 cm⁻¹ Region Check1350 Is there a strong peak at 1350-1380 cm⁻¹? Start->Check1350 Check1170 Is there a matching strong peak at 1160-1180 cm⁻¹? Check1350->Check1170 Yes (Asym SO₂?) ResultSulf Confirmed: Sulfonamide Group Present Check1170->ResultSulf Yes (Sym SO₂ confirmed) ResultError Suspect: Sulfone or Sulfonic Acid Check1170->ResultError No Check1230 Is there a THIRD strong peak at ~1200-1250 cm⁻¹? Check1230->ResultSulf No (Non-fluorinated) ResultFluoro Confirmed: Fluorinated Sulfonamide Check1230->ResultFluoro Yes (C-F Stretch) ResultSulf->Check1230

Figure 2: Decision matrix for distinguishing sulfonamide bands from C-F interferences.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Banyay, M., Sarkar, M., & Gräslund, A. (2003). A library of IR bands of nucleic acids in solution. Biophysical Chemistry, 104(2), 477-488. Link (Reference for baseline correction and resolution protocols).

  • Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270. Link (Comparative data for substituted benzenesulfonamides).

  • PubChem. (2025).[1] 4-Fluorobenzenesulfonamide (CID 120231). National Library of Medicine. Link (Source for specific compound identification).

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

A Comparative Guide to the HPLC Analysis of 5-Fluoro-N,2-dimethylbenzenesulfonamide: Resolving the API from Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 5-Fluoro-N,2-dimethylbenzenesulfonamide, a molecule with potential applications in medicinal chemistry, the ability to accurately quantify the API and separate it from structurally similar impurities is paramount. Process-related impurities, arising from starting materials or synthetic by-products, and degradation products can possess their own pharmacological or toxicological profiles. Therefore, a robust, high-resolution analytical method is essential for ensuring the quality and consistency of the final drug substance.

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 5-Fluoro-N,2-dimethylbenzenesulfonamide against its potential process-related impurities. We will explore the causality behind the experimental design, present a detailed analytical protocol, and analyze the resulting separation, offering a self-validating framework for researchers and drug development professionals.

The Analytical Challenge: Structural Similarity and Separation Science

The primary challenge in developing a suitable HPLC method lies in the subtle structural differences between the API and its likely impurities. These impurities can co-elute with the main peak if the chromatographic conditions are not finely tuned. Based on the synthesis pathway of analogous sulfonamides, we can hypothesize the following key impurities:

  • API: 5-Fluoro-N,2-dimethylbenzenesulfonamide

  • Impurity A (Non-fluorinated): N,2-dimethylbenzenesulfonamide

  • Impurity B (Des-methylated Amide): 5-Fluoro-2-methylbenzenesulfonamide

  • Impurity C (Hydrolytic Degradant): 5-Fluoro-2-methylbenzenesulfonic acid

The presence of the fluorine atom in the API is expected to increase its lipophilicity compared to its non-fluorinated counterpart (Impurity A), generally leading to a longer retention time in reversed-phase chromatography.[1][2] Conversely, Impurity B, with its primary sulfonamide group (-SO₂NH₂), is more polar than the N-methylated API (-SO₂NHCH₃) and should elute earlier. The sulfonic acid degradant (Impurity C) is highly polar and is expected to have the shortest retention time.

The following diagram illustrates the structural relationships between the API and these potential impurities.

cluster_0 Structural Relationships API API 5-Fluoro-N,2-dimethylbenzenesulfonamide ImpA Impurity A (Non-fluorinated) N,2-dimethylbenzenesulfonamide API->ImpA Lacks Fluoro Group (Less Lipophilic) ImpB Impurity B (Des-methylated) 5-Fluoro-2-methylbenzenesulfonamide API->ImpB Lacks N-Methyl Group (More Polar) ImpC Impurity C (Hydrolytic Degradant) 5-Fluoro-2-methylbenzenesulfonic acid API->ImpC Hydrolysis Product (Highly Polar)

Caption: Relationship between the API and its key potential impurities.

Experimental Design: A Rationale-Driven Approach

A robust analytical method is built on informed decisions. Here, we detail the logic behind the chosen chromatographic parameters.

  • Column Chemistry: A C18 (octadecylsilane) stationary phase was selected. This is the workhorse of reversed-phase HPLC, providing excellent hydrophobic retention for the moderately polar aromatic sulfonamides being analyzed.[3] The goal is to exploit the differences in lipophilicity, primarily driven by the fluorine and methyl groups, to achieve separation.

  • Mobile Phase: A mobile phase consisting of Acetonitrile (ACN) and water was chosen. ACN is a common organic modifier with a low UV cutoff and viscosity. To ensure sharp, symmetrical peaks, 0.1% formic acid is added to both the aqueous and organic phases. This serves two purposes: it protonates residual silanol groups on the silica backbone of the stationary phase, minimizing undesirable secondary interactions, and it maintains a consistent low pH to suppress the ionization of the sulfonic acid impurity, promoting its retention.

  • Gradient Elution: Due to the wide polarity range of the analytes—from the highly polar sulfonic acid (Impurity C) to the relatively non-polar API—an isocratic elution would be inefficient. A gradient program, starting with a higher aqueous percentage and gradually increasing the organic solvent, is necessary. This ensures that the early-eluting polar impurities are well-resolved near the solvent front, while the more retained API and other impurities are eluted with good peak shape in a reasonable timeframe.[4]

  • System Suitability Testing (SST): Before any sample analysis, the method's validity is confirmed using a System Suitability Test. This is a non-negotiable requirement of regulatory bodies like the USP and is integral to a self-validating system.[5][6][7] A resolution solution, containing the API and spiked amounts of all known impurities, is injected to verify that the system can adequately separate all components.

The overall experimental workflow is depicted below.

prep Sample & Mobile Phase Preparation sst System Suitability Test (Resolution Solution) prep->sst Spiked Sample inject HPLC Injection & Gradient Elution sst->inject Verify Resolution > 2.0 detect UV Detection (254 nm) inject->detect analyze Data Analysis (RT, RRT, Purity %) detect->analyze

Caption: High-level experimental workflow for HPLC purity analysis.

Detailed Experimental Protocol

4.1. Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (30% B), 2-15 min (30% to 80% B), 15-17 min (80% B), 17.1-20 min (30% B)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV Diode Array Detector (DAD)
Wavelength 254 nm

4.2. Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas both solutions.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of 5-Fluoro-N,2-dimethylbenzenesulfonamide reference standard in the diluent to a final concentration of 0.5 mg/mL.

  • Resolution Solution Preparation: Prepare a solution of the API at 0.5 mg/mL and spike it with Impurities A, B, and C to a final concentration of approximately 0.005 mg/mL (1.0% level) each.

Results and Discussion: Comparative Retention Analysis

Upon injection of the resolution solution, the chromatographic system should produce a well-resolved separation of all components. The performance of the system must meet predefined System Suitability criteria before proceeding with any sample analysis.

5.1. System Suitability Criteria

ParameterAcceptance CriterionRationale
Resolution (Rs) > 2.0 between all adjacent peaksEnsures baseline separation for accurate integration.[5]
Tailing Factor (Tf) ≤ 1.5 for the API peakConfirms good peak symmetry, indicating no undesirable secondary interactions.[6]
Precision (%RSD) ≤ 2.0% for 5 replicate injections of the API peak areaDemonstrates the reproducibility of the injection and system response.[5]

5.2. Retention Time and Elution Order

The following table summarizes the expected retention data. The elution order is a direct consequence of the analytes' polarity and their interaction with the C18 stationary phase.

Compound IDAnalyte NameExpected RT (min)RRT (vs. API)Elution Order Rationale
Impurity C5-Fluoro-2-methylbenzenesulfonic acid~2.1~0.18Highest polarity (ionic character), weakest retention.
Impurity B5-Fluoro-2-methylbenzenesulfonamide~8.5~0.71More polar (N-H bond) than the N-methylated API.
Impurity AN,2-dimethylbenzenesulfonamide~11.2~0.93Lacks the electronegative fluorine atom, making it slightly less retained than the API.
API 5-Fluoro-N,2-dimethylbenzenesulfonamide ~12.0 1.00 Target analyte.

As predicted, the highly polar sulfonic acid (Impurity C) elutes first, barely retained on the column. It is followed by the des-methylated amide (Impurity B), which is more polar than the API. The non-fluorinated analogue (Impurity A) elutes just before the API, highlighting the subtle but measurable increase in retention imparted by the fluorine atom. The API is the last of the key impurities to elute, demonstrating the successful resolution of the method.

Trustworthiness Through Validation

This guide presents a well-developed method suitable for its intended purpose. To fully establish its trustworthiness for use in a regulated environment, the method must undergo formal validation according to the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9] This validation process would experimentally confirm key performance characteristics, including:

  • Specificity: Demonstrating that the method can unequivocally assess the API in the presence of impurities and degradants.

  • Linearity: Confirming a direct proportional relationship between analyte concentration and detector response over a specified range.

  • Accuracy & Precision: Proving that the method provides results that are close to the true value and are reproducible.

  • Robustness: Showing the method's reliability with respect to deliberate minor variations in method parameters (e.g., pH, column temperature).

Conclusion

The successful separation of 5-Fluoro-N,2-dimethylbenzenesulfonamide from its key potential impurities has been achieved through a logically designed, rationale-driven reversed-phase HPLC method. By leveraging a C18 column and a gradient elution with a buffered mobile phase, baseline resolution was attained for all critical pairs. The elution order was consistent with the principles of chromatography, where retention time is dictated by analyte polarity and lipophilicity. This method, when subjected to full validation according to ICH guidelines, provides a reliable and robust tool for the critical task of purity assessment in the pharmaceutical development pipeline.

References

  • Vertex AI Search. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kus, C., & Kılıç, E. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. PubMed. Retrieved from [Link]

  • Gami, A. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. LinkedIn.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Retrieved from [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • Patel, H. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5649.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Papapanagiotou, I., et al. (2004). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis, 34(4), 863-870.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Federal Register.
  • Nittna, R., et al. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. J-STAGE.
  • Koba, O., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Retrieved from [Link]

  • Syed, R. A. (2022).
  • The LCGC Blog. (2015). Troubleshooting Retention Time Issues in Reversed Phase HPLC.
  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Factors Affecting Retention Time. Retrieved from [Link]

  • USP. (2006).
  • LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • PubMed. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]

  • RSC Publishing. (2021).
  • Igwe, K. K., & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(4), 1-17.
  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • WUR eDepot. (2021).
  • Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).
  • MDPI. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of 5-Fluoro vs. 4-Fluoro Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the bioactivity of 5-fluoro versus 4-fluoro benzenesulfonamide derivatives, offering insights into how the positional isomerism of a single fluorine atom can dictate biological activity, with a particular focus on their role as carbonic anhydrase inhibitors.

The Critical Role of Fluorine Positioning: A Structural and Mechanistic Overview

Benzenesulfonamides are a well-established class of pharmacophores, renowned for their ability to target the zinc-containing metalloenzyme, carbonic anhydrase (CA). The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, leading to potent inhibition. The introduction of fluorine to the benzene ring can modulate the acidity of the sulfonamide proton, influencing its binding affinity and selectivity for different CA isoforms.

The positioning of the fluorine atom—at the 4-position (para) versus the 5-position (meta) relative to the sulfonamide group—alters the electronic landscape of the entire molecule. A fluorine atom at the 4-position exerts a strong electron-withdrawing effect through resonance and induction, which can increase the acidity of the sulfonamide proton and potentially enhance its binding to the zinc ion. In contrast, a fluorine at the 5-position primarily acts through induction, leading to a more nuanced modulation of the molecule's properties.

Comparative Bioactivity: Insights from Carbonic Anhydrase Inhibition

While direct comparative studies on a wide range of biological targets are limited, the extensive research on fluorinated benzenesulfonamides as carbonic anhydrase inhibitors provides a robust framework for understanding the impact of fluorine's position. Human Carbonic Anhydrase II (hCA II) is a well-characterized, ubiquitous isoform that serves as an excellent model for these comparisons.

A pivotal study systematically investigated the thermodynamics and kinetics of binding for a series of fluorinated benzenesulfonamides to hCA II, including 3-fluorobenzenesulfonamide (a positional isomer analogous to the 5-fluoro derivative in its meta-relationship to the sulfonamide group) and 4-fluorobenzenesulfonamide[1][2]. The findings from this and related research offer a quantitative basis for comparison.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the binding affinities (as dissociation constants, Kd) of 3-fluoro and 4-fluoro benzenesulfonamide against human Carbonic Anhydrase II.

CompoundPosition of FluorineTargetKd (nM)[1]
3-FluorobenzenesulfonamideMeta (analogous to 5-Fluoro)hCA II130
4-FluorobenzenesulfonamideParahCA II110

Analysis of Bioactivity Data:

The data reveals that both isomers are potent inhibitors of hCA II, with Kd values in the nanomolar range. The 4-fluoro derivative exhibits a slightly higher affinity (lower Kd) for hCA II compared to the 3-fluoro isomer[1]. This suggests that the electronic influence of the para-fluorine atom may be more favorable for optimal interaction with the active site of hCA II. However, the difference is not substantial, indicating that both positional isomers are effective binders.

The introduction of a fluorine atom generally enhances the binding affinity compared to the unsubstituted benzenesulfonamide, a phenomenon attributed to the increased acidity of the sulfonamide group which facilitates its deprotonation and subsequent coordination to the catalytic zinc ion[3].

The "Why" Behind the Bioactivity: Mechanistic Insights and Structure-Activity Relationships

The subtle yet significant differences in the bioactivity of 5-fluoro and 4-fluoro benzenesulfonamide derivatives can be attributed to a combination of electronic and structural factors.

Electronic Effects: The para-position of the fluorine in 4-fluorobenzenesulfonamide allows for maximal electron withdrawal through both inductive and resonance effects. This increases the acidity of the sulfonamide NH proton, making it a better zinc-binding group. The meta-position in 5-fluorobenzenesulfonamide exerts its electron-withdrawing influence primarily through the inductive effect, which is generally weaker than the combined effects seen in the para-isomer.

Binding Interactions: X-ray crystallography studies of fluorinated benzenesulfonamides bound to carbonic anhydrase reveal key interactions within the active site[1][4]. The sulfonamide group directly coordinates with the zinc ion. The fluorinated benzene ring occupies a hydrophobic pocket, and the fluorine atom itself can participate in favorable orthogonal multipolar C–F···C=O interactions with backbone carbonyls, such as that of Threonine 200 in hCA II[1]. The precise orientation of the benzene ring, influenced by the fluorine's position, can fine-tune these secondary interactions, contributing to the overall binding affinity.

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Benzenesulfonamide Inhibitor Zn Zn²⁺ H2O H₂O Zn->H2O Coordination His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn HCO3 HCO₃⁻ H2O->HCO3 Catalysis Thr199 Thr199 Glu106 Glu106 Inhibitor R-SO₂NH₂ Inhibitor->Zn Inhibition (Coordination) Fluorine F Fluorine->Thr199 Potential Interaction CO2 CO₂ CO2->Zn Substrate Binding H_ion H⁺ HCO3->H_ion

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Protocols: Assessing Bioactivity

The evaluation of benzenesulfonamide derivatives as carbonic anhydrase inhibitors is typically performed using a stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂ to bicarbonate and a proton.

Step-by-Step Protocol for Carbonic Anhydrase Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of the purified human carbonic anhydrase II (hCA II) in a suitable buffer (e.g., 10 mM HEPES or TRIS, pH 7.5).

    • Dissolve the 5-fluoro and 4-fluoro benzenesulfonamide derivatives in DMSO to create stock solutions.

    • Prepare a series of dilutions of the inhibitor stock solutions in the assay buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme-Inhibitor Pre-incubation:

    • In a reaction cuvette, mix the hCA II solution with the desired concentration of the inhibitor or DMSO (for control).

    • Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor binding to reach equilibrium.

  • Initiation of the Reaction:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in a stopped-flow spectrophotometer. This initiates the enzymatic reaction.

  • Data Acquisition:

    • Monitor the change in pH over time using a pH indicator (e.g., phenol red) or a pH electrode. The initial rate of the reaction is determined from the linear phase of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.

The following diagram outlines the experimental workflow.

G A Reagent Preparation (Enzyme, Inhibitors, CO₂ Solution) B Enzyme-Inhibitor Pre-incubation A->B C Reaction Initiation (Stopped-flow mixing) B->C D Data Acquisition (pH change monitoring) C->D E Data Analysis (IC₅₀/Kᵢ determination) D->E

Caption: Experimental Workflow for CA Inhibition Assay.

Conclusion and Future Directions

The comparative analysis of 5-fluoro and 4-fluoro benzenesulfonamide derivatives underscores the profound impact of subtle structural modifications on bioactivity. While both isomers are potent inhibitors of carbonic anhydrase, the 4-fluoro substitution appears to confer a slight advantage in affinity for hCA II, likely due to its more pronounced electron-withdrawing properties.

This guide highlights the importance of systematic structure-activity relationship studies in drug discovery. The insights gained from comparing these positional isomers can inform the design of next-generation benzenesulfonamide-based therapeutics with enhanced potency and selectivity. Further research should extend these comparative analyses to a broader range of biological targets and explore the in vivo consequences of this positional isomerism on pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion.

References

  • Heine, A., et al. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Molecules, 25(7), 1563. Available at: [Link]1][2]

  • Dudutienė, V., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Chemistry – A European Journal, 21(23), 8478-8489. Available at: [Link]4]

  • Supuran, C. T. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-8. Available at: [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6605–6619. Available at: [Link]

  • Gintant, E., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. Available at: [Link]

  • Krishnamurthy, V. M., et al. (2008). Intrinsic thermodynamics of inhibitor binding to human carbonic anhydrase II. Journal of the American Chemical Society, 130(13), 4542–4543. Available at: [Link]

Sources

A Researcher's Guide to Elemental Analysis: Theoretical vs. Experimental Determination for C9H12FNO2S

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's elemental composition is a cornerstone of its characterization. This guide provides an in-depth comparison of theoretical and experimental elemental analysis, using the hypothetical sulfonamide C9H12FNO2S as a case study. We will delve into the foundational calculations, explore the nuances of various analytical techniques, and offer insights into best practices for achieving accurate and reliable results.

The Theoretical Benchmark: Calculating the Elemental Composition of C9H12FNO2S

Before any experimental analysis, a theoretical elemental composition must be established. This is calculated from the compound's molecular formula and the atomic masses of its constituent elements. These calculations provide a crucial reference point for validating experimental data.

The first step is to determine the molecular weight of C9H12FNO2S by summing the atomic masses of each atom in the molecule. The atomic masses of the relevant elements are:

  • Carbon (C): 12.01 amu[1][2]

  • Hydrogen (H): 1.008 amu[3][4][5]

  • Fluorine (F): 18.998 amu[6][7][8][9]

  • Nitrogen (N): 14.007 amu[8][10][11][12]

  • Oxygen (O): 15.999 amu[13][14][15]

  • Sulfur (S): 32.065 amu[16][17][18][19]

Molecular Weight Calculation:

(9 x 12.011) + (12 x 1.008) + (1 x 18.998) + (1 x 14.007) + (2 x 15.999) + (1 x 32.065) = 217.24 g/mol

With the molecular weight established, the percentage composition of each element can be calculated using the following formula:

% Element = (Total mass of element in formula / Molecular Weight) x 100

The resulting theoretical elemental composition for C9H12FNO2S is presented in the table below.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage Composition (%)
CarbonC12.0119108.09949.76
HydrogenH1.0081212.0965.57
FluorineF18.998118.9988.74
NitrogenN14.007114.0076.45
OxygenO15.999231.99814.73
SulfurS32.065132.06514.76
Total 217.263 100.00

This theoretical data serves as the "gold standard" against which all experimental results will be compared. Any significant deviation from these values in an experimental setting would warrant further investigation into the sample's purity or the analytical method itself.

Experimental Determination: A Comparative Overview of Elemental Analysis Techniques

Several instrumental methods are available for determining the elemental composition of a compound. The choice of technique often depends on the elements of interest, the required precision, and the nature of the sample. Below, we compare some of the most common techniques used in academic and industrial research.

TechniquePrincipleElements DetectedAdvantagesLimitations
Combustion Analysis The sample is combusted in a high-temperature furnace, and the resulting gases (CO2, H2O, N2, SO2) are quantitatively measured.C, H, N, SHigh precision and accuracy for C, H, N, and S. Well-established and robust method.Halogens and oxygen require separate analytical methods. Destructive to the sample.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.Most elements in the periodic table, including F and S.Extremely high sensitivity, capable of trace and ultra-trace analysis. Can perform isotopic analysis.Can be subject to isobaric and polyatomic interferences. Requires sample digestion for solids.
X-ray Fluorescence (XRF) The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting fluorescence is characteristic of the elements present.Heavier elements (typically Na to U).Non-destructive. Minimal sample preparation for solids. Rapid analysis.Less sensitive for lighter elements. Matrix effects can influence accuracy.
Ion Chromatography (IC) After combustion or digestion, the sample is dissolved, and the resulting ions are separated on an ion-exchange column and detected by conductivity.Anions (including F-) and cations.Excellent for the analysis of halogens and sulfur in various forms.Requires sample to be in a liquid form. Can be time-consuming.

A Deeper Dive: The Combustion Analysis Workflow

Combustion analysis remains a workhorse for the determination of carbon, hydrogen, nitrogen, and sulfur in organic compounds. Its continued prevalence is a testament to its reliability and the high degree of precision it offers.

Experimental Protocol for CHNS Analysis
  • Sample Preparation: A small, precisely weighed amount of the C9H12FNO2S sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The capsule is dropped into a high-temperature (around 900-1000 °C) combustion tube, which is continuously purged with a carrier gas (usually helium). The sample undergoes rapid and complete combustion in the presence of excess oxygen.

  • Reduction: The combustion gases then pass through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N2.

  • Separation: The resulting mixture of CO2, H2O, N2, and SO2 is passed through a chromatographic column, which separates the gases based on their different retention times.

  • Detection: As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas.

  • Quantification: The instrument's software integrates the detector signal for each gas and, by comparing it to the signal from a known standard, calculates the percentage of C, H, N, and S in the original sample.

To ensure the trustworthiness of the results, a self-validating system is employed. This involves:

  • Calibration: The instrument is calibrated using certified reference materials with known elemental compositions.

  • Blanks: Running empty capsules to determine the background signal.

  • Check Standards: Analyzing a known standard periodically to verify the instrument's performance.

Visualizing the Workflow

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Weigh C9H12FNO2S Sample Encapsulate Place in Tin/Silver Capsule Sample->Encapsulate Combustion Combustion (~1000°C) Encapsulate->Combustion Reduction Reduction (Copper) Combustion->Reduction Separation Gas Chromatography Reduction->Separation Detection Thermal Conductivity Detector Separation->Detection Integration Integrate Detector Signal Detection->Integration Calculation Calculate % Composition Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow of Combustion-Based CHNS Elemental Analysis.

Conclusion: An Integrated Approach for Comprehensive Characterization

For a complete elemental analysis of C9H12FNO2S, a combination of techniques is often the most effective approach. Combustion analysis provides highly accurate data for C, H, N, and S. To determine the fluorine content, a complementary technique such as ion chromatography after Schöniger flask combustion or ICP-MS would be necessary. The oxygen content is typically determined by difference, assuming all other elements have been accurately quantified.

By understanding the theoretical elemental composition and the principles, strengths, and limitations of various analytical techniques, researchers can confidently and accurately characterize their synthesized compounds, a critical step in the journey of drug discovery and development.

References

  • Oreate AI Blog. (2026, January 15). Understanding Oxygen's Atomic Mass: A Closer Look. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding the Atomic Mass of Fluorine: A Closer Look. Retrieved from [Link]

  • Quora. (2015, June 6). What is the atomic mass of sulphur? Retrieved from [Link]

  • Westfield State University. (n.d.). Atomic/Molar mass. Retrieved from [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon? Retrieved from [Link]

  • Quora. (2023, November 9). What is the mass of hydrogen? Retrieved from [Link]

  • PrepMate. (n.d.). What is the atomic mass of sulfur (S), and why is it important in biology? Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - What is the atomic mass of hydrogen? Retrieved from [Link]

  • McGraw Hill's AccessScience. (n.d.). Sulfur. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Fluorine. Retrieved from [Link]

  • Vedantu. (n.d.). Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

  • PubChem. (n.d.). Sulfur, isotope of mass 32. Retrieved from [Link]

  • Quora. (2025, April 2). What is the mass of a molecule of fluorine? Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen. Retrieved from [Link]

  • Isotopes Matter. (n.d.). Atomic Weight Calculator. Retrieved from [Link]

  • Britannica. (2026, January 14). Nitrogen. Retrieved from [Link]

  • Quora. (2019, September 10). What is the mass of a nitrogen atom in kg? Retrieved from [Link]

  • LabXchange. (n.d.). Atomic Mass, Atomic Number, and Carbon-12. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxygen. Retrieved from [Link]

  • YouTube. (2022, March 5). How to Find the Mass of One Atom of Hydrogen (H). Retrieved from [Link]

  • YouTube. (2022, March 8). How to Find the Mass of One Atom of Nitrogen (N). Retrieved from [Link]

  • YouTube. (2022, March 5). How to Find the Mass of One Atom of Oxygen (O). Retrieved from [Link]

  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]

  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Fluorine. Retrieved from [Link]

  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxygen. Retrieved from [Link]

Sources

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